Raphin1 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLUFBVKWLRSN-GAYQJXMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Raphin1 Acetate: A Selective Inhibitor of PPP1R15B for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Raphin1 acetate, a selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B). PPP1R15B is a key component of the cellular stress response, and its inhibition presents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders. This document details the mechanism of action of this compound, its quantitative binding affinity, and its effects on cellular pathways. Furthermore, it provides detailed protocols for key in vitro assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that regulates a vast array of cellular processes. Its specificity is determined by a diverse family of regulatory subunits. PPP1R15B, also known as CReP (Constitutive Repressor of eIF2α Phosphorylation), is a regulatory subunit that targets PP1 to dephosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α is a critical event in the Integrated Stress Response (ISR), a signaling network activated by various cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. Phosphorylated eIF2α attenuates global protein synthesis to conserve resources and promote the translation of specific stress-responsive mRNAs.
The dephosphorylation of eIF2α by the PPP1R15B-PP1c holoenzyme is essential for the restoration of normal protein synthesis after a stress event. However, in chronic stress conditions, such as those implicated in neurodegenerative diseases, the sustained dephosphorylation of eIF2α can be detrimental. Therefore, the selective inhibition of PPP1R15B has emerged as a potential therapeutic avenue to modulate the ISR and enhance cellular proteostasis.
This compound is a potent and selective inhibitor of the PPP1R15B-PP1c holophosphatase.[1][2][3] It is an orally bioavailable small molecule that can cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[3] This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
This compound selectively binds to the PPP1R15B-PP1c holophosphatase, but not to the catalytic subunit (PP1c) alone.[3] This binding event induces a conformational change in PPP1R15B, which interferes with the recruitment of its substrate, phosphorylated eIF2α.[3] Consequently, the dephosphorylation of eIF2α is inhibited, leading to a transient accumulation of its phosphorylated form and a temporary reduction in protein synthesis.[3] This transient attenuation of translation is thought to be beneficial in diseases characterized by protein misfolding, as it reduces the load on the cellular protein folding machinery.[3]
Quantitative Data
The potency and selectivity of this compound have been primarily characterized by its dissociation constant (Kd). While IC50 and Ki values for the direct inhibition of phosphatase activity are not widely reported in the public literature, the Kd value provides a strong indication of the compound's high affinity for its target.
| Parameter | Value | Target | Assay Type | Reference |
| Dissociation Constant (Kd) | 33 nM (0.033 µM) | PPP1R15B-PP1c Holophosphatase | Surface Plasmon Resonance (SPR) | [1][3] |
| Selectivity | ~30-fold | Over PPP1R15A-PP1c Holophosphatase | Surface Plasmon Resonance (SPR) | [3] |
Signaling Pathway
The PPP1R15B signaling pathway is a critical branch of the Integrated Stress Response. The following diagram illustrates the central role of PPP1R15B in regulating eIF2α phosphorylation and the mechanism of its inhibition by this compound.
Caption: PPP1R15B in the Integrated Stress Response.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Holophosphatase Activity Assay
This assay measures the ability of this compound to inhibit the dephosphorylation of eIF2α by the recombinant PPP1R15B-PP1c holoenzyme.
Materials:
-
Recombinant PPP1R15B
-
Recombinant PP1c
-
Phosphorylated eIF2α (p-eIF2α)
-
This compound
-
Dephosphorylation Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl2, 0.1% β-mercaptoethanol)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
Procedure:
-
Prepare the PPP1R15B-PP1c holophosphatase by pre-incubating recombinant PPP1R15B and PP1c in Dephosphorylation Buffer for 15 minutes at 30°C.
-
Prepare a reaction mixture containing the pre-formed holophosphatase and phosphorylated eIF2α.
-
Add this compound at various concentrations (a vehicle control, e.g., DMSO, should be included).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with anti-phospho-eIF2α and anti-total-eIF2α antibodies.
-
Visualize the bands using an appropriate detection system.
-
Quantify the band intensities to determine the extent of dephosphorylation and the inhibitory effect of this compound.
Caption: Workflow for the in vitro holophosphatase assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of this compound on cultured cells, such as HeLa cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a valuable pharmacological tool for the selective inhibition of PPP1R15B. Its ability to modulate the Integrated Stress Response by transiently increasing eIF2α phosphorylation holds significant therapeutic potential for diseases associated with chronic cellular stress and protein misfolding. The data and protocols presented in this guide are intended to facilitate further investigation into the biological effects and therapeutic applications of this compound. As research in this area progresses, a deeper understanding of the nuanced roles of PPP1R15B and the full therapeutic window of its inhibitors will be crucial for the development of novel treatments for a range of debilitating diseases.
References
Raphin1 Acetate: A Technical Guide to its Role in the Attenuation of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raphin1 acetate is a selective, orally bioavailable small molecule inhibitor of the regulatory subunit of protein phosphatase 1 (PP1), PPP1R15B (also known as CReP). By targeting PPP1R15B, this compound modulates the phosphorylation state of the eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis. This targeted inhibition leads to a transient attenuation of global protein synthesis, a mechanism with significant therapeutic potential in protein misfolding diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The integrated stress response (ISR) is a conserved cellular signaling network that is activated by a variety of stress conditions, including viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of eIF2α at serine 51. Phosphorylated eIF2α (p-eIF2α) competitively inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. This allows the cell to conserve resources and initiate the translation of specific stress-responsive mRNAs, such as ATF4, to promote cellular recovery.
The dephosphorylation of p-eIF2α, which allows for the resumption of protein synthesis, is mediated by PP1 in complex with one of its regulatory subunits, either the inducible PPP1R15A (GADD34) or the constitutive PPP1R15B (CReP). This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of the PPP1R15B-PP1c holophosphatase.[1][2][3] This selectivity allows for a transient and controlled attenuation of protein synthesis without inducing a full-blown stress response.
Mechanism of Action
This compound exerts its effect by directly binding to the PPP1R15B-PP1c holophosphatase, thereby inhibiting its ability to dephosphorylate p-eIF2α.[4] This leads to a temporary accumulation of p-eIF2α within the cell, which in turn transiently suppresses global protein synthesis.[5]
The key to this compound's unique activity lies in its selectivity for PPP1R15B over the closely related PPP1R15A.[3] This is significant because PPP1R15A is induced under stress conditions and plays a role in the feedback loop that terminates the ISR. By sparing PPP1R15A, this compound allows for a natural recovery of protein synthesis, avoiding the prolonged and potentially toxic effects of persistent translation inhibition.[5] In fact, at higher concentrations (e.g., 20 μM), Raphin1 can inhibit both PPP1R15A and PPP1R15B, leading to a more sustained inhibition of protein synthesis and cellular toxicity.[5]
The proposed mechanism involves this compound inducing a conformational change in PPP1R15B, which interferes with the recruitment of its substrate, p-eIF2α.[4] This conformational change also renders PPP1R15B susceptible to proteasome- and p97-dependent degradation.[5]
Quantitative Data
The binding affinity and selectivity of this compound have been quantitatively characterized, providing a solid basis for its use in research and drug development.
| Parameter | Value | Target | Method |
| Kd | 33 nM | R15B-PP1c holophosphatase | Surface Plasmon Resonance (SPR) |
| Selectivity | ~30-fold | R15B-PP1c over R15A-PP1c | Surface Plasmon Resonance (SPR) |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound, the following diagrams illustrate the key signaling pathway, a general experimental workflow for its characterization, and the logical flow of its selective inhibition.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Impact of Raphin1 Acetate on Cellular Proteostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Raphin1 acetate, a selective inhibitor of the protein phosphatase 1 regulatory subunit PPP1R15B. It details the compound's mechanism of action, its effects on the Integrated Stress Response (ISR) and cellular proteostasis, and provides relevant experimental data and protocols for research applications.
Introduction: Cellular Proteostasis and the Integrated Stress Response
Maintaining cellular proteostasis, the balance of protein synthesis, folding, and degradation, is critical for cell function and survival. Various cellular stresses, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER), can disrupt this balance. In response, cells activate the Integrated Stress Response (ISR), a conserved signaling pathway that aims to restore proteostasis.[1][2][3]
A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[3][4] Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global attenuation of protein synthesis.[5][6] This reduction in the protein load allows the cell to conserve resources and focus on resolving the stress. Paradoxically, p-eIF2α also promotes the selective translation of a few key mRNAs, most notably that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.[7][8]
The ISR is a transient response. The dephosphorylation of p-eIF2α, which allows the resumption of global protein synthesis, is mediated by protein phosphatase 1 (PP1). PP1 is directed to p-eIF2α by one of two regulatory subunits: the stress-inducible PPP1R15A (also known as GADD34) and the constitutively expressed PPP1R15B (also known as CReP).[9][10][11] this compound is a novel small molecule that selectively targets this crucial regulatory node.
Mechanism of Action of this compound
This compound is a selective, orally bioavailable inhibitor of PPP1R15B.[1][12] Its mechanism centers on preventing the dephosphorylation of p-eIF2α by the PPP1R15B-PP1c holoenzyme.
-
Selective Inhibition: this compound binds with high affinity to the PPP1R15B-PP1c complex, but not to the closely related PPP1R15A-PP1c complex.[1][13] This selectivity is critical to its pharmacological profile.
-
Interference with Substrate Recruitment: The binding of Raphin1 to PPP1R15B induces a conformational change that interferes with the recruitment of the substrate, p-eIF2α, to the phosphatase complex.[1][12]
-
Transient eIF2α Phosphorylation: By selectively inhibiting the constitutive phosphatase (PPP1R15B), this compound leads to a rapid but transient increase in the levels of p-eIF2α.[1]
-
Transient Attenuation of Protein Synthesis: The temporary accumulation of p-eIF2α results in a transient attenuation of global protein synthesis, mimicking the initial phase of the ISR.[1][14] The response is reversible because the uninhibited, stress-inducible PPP1R15A remains available to dephosphorylate p-eIF2α, allowing for translational recovery.[1]
-
PPP1R15B Degradation: The conformational change induced by Raphin1 also renders PPP1R15B susceptible to proteasome-dependent degradation.[1]
This selective and transient modulation of the ISR makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for diseases characterized by protein misfolding, such as Huntington's disease.[1][15]
Signaling Pathways Modulated by this compound
This compound's effects are mediated through the Integrated Stress Response pathway. Its selective inhibition of PPP1R15B tips the balance of eIF2α phosphorylation, leading to downstream consequences.
Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the interaction and cellular effects of this compound.
| Parameter | Value | Target | Assay | Reference |
| Binding Affinity (Kd) | 33 nM | PPP1R15B-PP1c Holoenzyme | Cell-free | [16][17][18] |
| Selectivity | ~30-fold | PPP1R15B over PPP1R15A | Cell-free | [18] |
| Effective Concentration | 10 µM | Cellular PPP1R15B | Cell-based assays | [19] |
| Cellular Effect | Conditions | Observation | Significance | Reference |
| eIF2α Phosphorylation | 10 µM Raphin1 on HeLa cells | Rapid and transient increase | Initiates ISR-like response | [1][14] |
| Protein Synthesis | 10 µM Raphin1 on HeLa cells | Transient attenuation, with recovery starting ~6-10 hours post-treatment | Reduces protein load, allowing for proteostasis recovery | [1] |
| ATF4 Translation | 10 µM Raphin1 | Induced | Activates downstream adaptive gene expression | [1] |
| CHOP Induction | 10 µM Raphin1 | Not induced | Avoids pro-apoptotic signaling at selective concentrations | [1] |
| BiP (GRP78) Induction | 10 µM Raphin1 | Not induced | Does not cause ER stress | [1][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Protocol: Immunoblotting for Phosphorylated eIF2α
This protocol is for detecting changes in the phosphorylation status of eIF2α in cultured cells following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa) to achieve 70-80% confluency on the day of the experiment. b. Treat cells with 10 µM this compound (or vehicle control, e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 16 hours).
2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto a polyacrylamide gel and perform electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[20] f. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:
- Rabbit anti-phospho-eIF2α (Ser51)
- Mouse anti-total-eIF2α
- Mouse anti-β-Actin (as a loading control) g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
5. Quantification: a. Densitometry analysis is performed using appropriate software. The p-eIF2α signal is normalized to the total eIF2α signal to determine the relative phosphorylation level.
Protocol: Measurement of Global Protein Synthesis via [³⁵S]-Methionine Incorporation
This protocol measures the rate of new protein synthesis by tracking the incorporation of radioactive methionine.[15][21][22]
1. Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency. b. Treat cells with 10 µM this compound or vehicle for the desired time course.
2. Methionine Starvation and Labeling: a. Thirty minutes before the end of each treatment time point, wash cells with warm PBS. b. Replace the medium with pre-warmed, methionine-free DMEM for 30 minutes to deplete intracellular methionine pools. c. Replace the starvation medium with methionine-free DMEM containing [³⁵S]-methionine (e.g., 250 µCi/sample) and incubate for the final 30 minutes of the treatment period.[22]
3. Cell Lysis: a. Place the culture dish on ice, aspirate the radioactive medium, and wash cells twice with ice-cold PBS. b. Lyse cells with an appropriate lysis buffer (e.g., RIPA buffer).
4. TCA Precipitation: a. Transfer a small aliquot (e.g., 5 µl) of the lysate to a glass tube. b. Add 250 µl of 1M NaOH and incubate for 10 minutes at room temperature to deacylate any charged tRNAs.[15] c. Add 2 ml of ice-cold 25% trichloroacetic acid (TCA) to precipitate proteins.[15] d. Incubate on ice for at least 30 minutes. e. Collect the precipitate by vacuum filtration onto a glass fiber filter. f. Wash the filter multiple times with 10% TCA, followed by a wash with ethanol to dry the filter.
5. Scintillation Counting: a. Place the dried filter in a scintillation vial with a scintillation cocktail. b. Measure the incorporated radioactivity using a scintillation counter.
6. Normalization: a. Use a parallel set of cell lysates to determine the total protein concentration (via BCA assay) for each sample. b. Express the results as counts per minute (CPM) per microgram of protein.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for measuring the binding affinity of Raphin1 to the PPP1R15B-PP1c holoenzyme.[23][24][25]
1. Instrument and Chip Preparation: a. Use an SPR instrument (e.g., Biacore T200). b. A sensor chip (e.g., CM5) is activated using standard amine-coupling chemistry (e.g., EDC/NHS).
2. Ligand Immobilization: a. Immobilize a biotinylated version of the catalytic subunit, PP1c, onto a streptavidin-coated sensor chip surface. This serves as the foundation for building the holoenzyme on the chip. b. Alternatively, directly immobilize one of the proteins via amine coupling after optimizing the pH for pre-concentration.[23]
3. Holoenzyme Assembly: a. Inject the regulatory subunit, PPP1R15B, over the immobilized PP1c surface to allow for the formation of the PPP1R15B-PP1c holoenzyme complex on the chip surface. A reference channel should be used (e.g., immobilized PP1c without PPP1R15B) to subtract non-specific binding.
4. Analyte Binding Analysis (Kinetic Titration): a. Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.[24] b. Inject the different concentrations of this compound over the holoenzyme surface and the reference channel at a constant flow rate. c. Monitor the association and dissociation phases in real-time, generating a sensorgram (Response Units vs. Time). d. Between injections, regenerate the sensor surface with a mild buffer (e.g., a low pH glycine solution) if necessary to remove all bound analyte.
5. Data Analysis: a. After subtracting the reference channel data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. b. This fitting process will yield the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
Conclusion
This compound is a powerful chemical probe for dissecting the role of the constitutive eIF2α phosphatase PPP1R15B in cellular proteostasis. Its selectivity over PPP1R15A allows for a transient and controlled modulation of the Integrated Stress Response, leading to a temporary reduction in protein synthesis and the activation of adaptive transcriptional programs. This mechanism has shown therapeutic promise in preclinical models of protein misfolding diseases. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted effects of this compound and the broader implications of ISR modulation in health and disease.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]
- 4. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Raphin 1 | Protein Ser/Thr Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein Translation Study – Label Protein with S35 Methionine in Cells [bio-protocol.org]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
An In-Depth Technical Guide to the Binding Affinity of Raphin1 Acetate to the R15B-PP1c Holoenzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Raphin1 acetate to the R15B-PP1c holoenzyme. Raphin1 is a selective inhibitor of the regulatory subunit of protein phosphatase 1 (PP1), PPP1R15B (also known as R15B or CReP), which plays a crucial role in the Integrated Stress Response (ISR) by dephosphorylating the α subunit of eukaryotic initiation factor 2 (eIF2α).[1][2] Understanding the binding affinity and mechanism of action of Raphin1 is critical for its development as a potential therapeutic agent for diseases associated with protein misfolding and cellular stress.[3][4]
Quantitative Binding Affinity Data
The binding affinity of this compound for the R15B-PP1c complex has been determined using Surface Plasmon Resonance (SPR). The key quantitative data from these studies are summarized in the table below.
| Ligand | Analyte | Method | Dissociation Constant (Kd) | Selectivity | Reference |
| This compound | R15B-PP1c | Surface Plasmon Resonance (SPR) | 33 nM (0.033 µM) | ~30-fold selective for R15B-PP1c over R15A-PP1c | [3][5][6] |
This compound binds with high affinity to the R15B-PP1c holoenzyme, exhibiting a dissociation constant in the nanomolar range.[3][5][6] This strong interaction underscores its potency as an inhibitor. Furthermore, Raphin1 demonstrates significant selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme, a critical feature for minimizing off-target effects.[3]
Experimental Protocols
The primary method used to characterize the binding of this compound to R15B-PP1c is Surface Plasmon Resonance (SPR). The following protocol outlines the key steps involved in this experimental approach, based on published methodologies.[3][7]
Recombinant Protein Expression and Purification
-
Expression of R15B and PP1c: Recombinant human PPP1R15B (a functional fragment, e.g., residues 340-698) and the catalytic subunit of PP1 (PP1c) are expressed in E. coli or other suitable expression systems.[3][8] PP1c is often expressed with a biotinylation tag (e.g., AviTag™) to facilitate its capture on the SPR sensor chip.[3]
-
Purification: The expressed proteins are purified using affinity chromatography. For instance, His-tagged proteins can be purified using Ni-NTA resin, and GST-tagged proteins using glutathione resin.[9] The purity and concentration of the proteins are confirmed by SDS-PAGE and a protein concentration assay, respectively.[10]
Surface Plasmon Resonance (SPR) Analysis
-
Instrumentation: A Biacore T200 instrument or a similar SPR system is used for the analysis.[3][11]
-
Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Sensor Chip SA) is used to capture the biotinylated PP1c.[3][9]
-
Immobilization of the Holoenzyme:
-
The biotinylated PP1c is injected over the streptavidin sensor chip surface until a stable baseline is achieved, indicating successful capture.
-
Subsequently, the purified R15B fragment is injected, allowing it to form the R15B-PP1c holoenzyme complex on the chip surface.[3]
-
-
Binding Analysis:
-
Analyte Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted in the running buffer to obtain a range of concentrations for analysis.[5][12]
-
Injection and Data Acquisition: The different concentrations of this compound are injected over the sensor chip surface containing the immobilized R15B-PP1c holoenzyme at a constant flow rate (e.g., 30 µL/min).[7] The association and dissociation of Raphin1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: After each binding cycle, the sensor chip surface is regenerated using a solution such as 50 mM NaOH to remove the bound analyte and prepare the surface for the next injection.[7]
-
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's evaluation software (e.g., Biacore T200 analysis software).[3] The steady-state binding responses are plotted against the this compound concentrations, and the data are fitted to a steady-state affinity model to determine the dissociation constant (Kd).[3]
Visualizations
Experimental Workflow for SPR Analysis
References
- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated stress response - Wikipedia [en.wikipedia.org]
- 3. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Recruitment of trimeric eIF2 by phosphatase non-catalytic subunit PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Protein Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. High level expression and purification of active recombinant human interleukin-15 in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agrobio.stago.com [agrobio.stago.com]
- 12. This compound | Phosphatase | TargetMol [targetmol.com]
The chemical structure and properties of Raphin1 acetate
An In-depth Technical Guide to Raphin1 Acetate
Introduction
This compound is a synthetic, orally bioavailable small molecule that has garnered significant interest in the fields of neurobiology and drug discovery. It functions as a potent and selective inhibitor of the regulatory phosphatase PPP1R15B (also known as R15B or CReP).[1][2][3] By targeting this key enzyme, this compound modulates the integrated stress response (ISR), a crucial cellular pathway involved in maintaining protein homeostasis (proteostasis). Its ability to cross the blood-brain barrier and its demonstrated efficacy in preclinical models of protein misfolding diseases, such as Huntington's disease, position it as a valuable research tool and a potential therapeutic lead.[1][4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols for its use.
Chemical Structure and Physicochemical Properties
This compound is the acetate salt of the Raphin1 free base. Its chemical identity and physical characteristics are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | (E)-2-(2,3-Dichlorobenzylidene)hydrazinecarboximidamide acetate | [6] |
| Molecular Formula | C₁₀H₁₂Cl₂N₄O₂ | [2][3][7] |
| Molecular Weight | 291.13 g/mol | [2][6][7] |
| CAS Number | 2242616-04-0 | [1][2][7] |
| Parent CAS | 2022961-17-5 (Raphin1) | [6] |
| Appearance | White to off-white solid | [1] |
| Canonical SMILES | N=C(N/N=C/C1=CC=CC(Cl)=C1Cl)N.CC(O)=O | [1] |
| Solubility | DMSO: ≥ 40 mg/mL (≥ 137.4 mM) Ethanol: ~8 mg/mL Water: Insoluble | [2][7][8] |
Pharmacological Properties
This compound's biological activity is defined by its high-affinity and selective binding to the PPP1R15B-PP1c holoenzyme.
| Property | Data | Reference(s) |
| Target | Regulatory subunit of Protein Phosphatase 1, PPP1R15B (R15B) | [1][9] |
| Binding Affinity (Kd) | 33 nM (for the R15B-PP1c holophosphatase) | [1][2][8][9] |
| Selectivity | ~30-fold greater selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme. Does not bind to the catalytic subunit PP1c alone. | [1][4][6] |
| Key Biological Effects | Induces a rapid and transient increase in eIF2α phosphorylation, leading to a temporary attenuation of global protein synthesis. Reduces SDS-insoluble huntingtin assemblies in a mouse model of Huntington's disease. | [1][4][9] |
| Bioavailability | Orally bioavailable and crosses the blood-brain barrier. | [1][4][5] |
Mechanism of Action
Under normal cellular conditions, the translation initiation factor eIF2α is dephosphorylated by phosphatase complexes, primarily the one containing the regulatory subunit PPP1R15B (R15B). This action permits global protein synthesis to proceed. In response to cellular stress (e.g., protein misfolding), kinases phosphorylate eIF2α, which attenuates protein synthesis to conserve resources and allow the cell to manage the stress.
This compound selectively inhibits the R15B-PP1c holoenzyme, preventing the dephosphorylation of its substrate, phosphorylated eIF2α (p-eIF2α).[1][4] This leads to a rapid but transient accumulation of p-eIF2α, which temporarily reduces the rate of protein synthesis.[4][5][10] The transient nature of this effect is crucial; the related phosphatase subunit, PPP1R15A (R15A), is not inhibited by this compound at therapeutic concentrations and facilitates the eventual dephosphorylation of p-eIF2α, allowing for the recovery of protein synthesis.[4] This temporary reduction in the protein synthesis load is thought to improve the cell's capacity for protein quality control, thereby mitigating the effects of protein misfolding diseases.[11]
Experimental Protocols
The following protocols are summarized from the foundational study by Krzyzosiak et al. in Cell (2018).[4][10] For complete, step-by-step methodologies, researchers should consult this primary literature.
In Vitro Binding Assay via Surface Plasmon Resonance (SPR)
This method is used to quantify the binding affinity (Kd) of Raphin1 to its target holoenzyme.
-
Objective: To measure direct binding between Raphin1 and the R15B-PP1c and R15A-PP1c complexes.
-
Methodology Summary: Experiments are performed on a Biacore T200 system. A sensor chip is functionalized with a capture molecule. Recombinant R15B-PP1c or R15A-PP1c holoenzymes are flowed over the chip and captured. Subsequently, various concentrations of this compound (dissolved in an appropriate buffer with low DMSO concentration) are injected over the surface. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time. These binding sensorgrams are then fitted to a 1:1 binding model to calculate the association (kₐ), dissociation (kd), and equilibrium dissociation (KD) constants.[4][10]
Cellular eIF2α Phosphorylation Assay via Immunoblotting
This assay assesses the on-target effect of this compound in a cellular context.
-
Objective: To measure the time-dependent increase in p-eIF2α levels following treatment with this compound.
-
Methodology Summary:
-
Cell Culture: Plate cells (e.g., HeLa) and grow to ~80% confluency.
-
Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for p-eIF2α (e.g., Ser51) and total eIF2α.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
-
In Vivo Efficacy in a Huntington's Disease Mouse Model
This protocol evaluates the therapeutic potential of this compound in a preclinical disease model.
-
Objective: To determine if oral administration of this compound can ameliorate disease-related phenotypes in a mouse model of Huntington's disease (e.g., HD82Q mice).[1]
-
Methodology Summary:
-
Animal Model: Use transgenic HD82Q mice, which express a mutant form of the huntingtin protein.
-
Dosing: Administer this compound (e.g., 2 mg/kg) or a vehicle control to the mice once daily via oral gavage over a specified treatment period (e.g., from 4 to 10 weeks of age).[1]
-
Phenotypic Assessment: Monitor key disease indicators such as body weight and motor performance throughout the study.
-
Biochemical Analysis: At the end of the study, sacrifice the animals and harvest brain tissue (e.g., cortex). Prepare tissue lysates and analyze for key molecular markers, such as the levels of SDS-insoluble huntingtin assemblies and nuclear inclusions, via immunoblotting or immunohistochemistry.[1]
-
Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[2][7] It can be kept at 4°C for shorter periods.[1] The compound should be stored in a sealed container, protected from moisture.[1]
-
In Solvent: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][8] Store these stock solutions at -80°C (stable for up to 6-12 months) or at -20°C (stable for up to 1 month).[1][2] For in vivo studies, it is recommended that working solutions be prepared fresh on the day of use.[9]
Conclusion
This compound is a highly selective and potent inhibitor of PPP1R15B that serves as a powerful tool for studying the integrated stress response and proteostasis. Its favorable pharmacological properties, including oral bioavailability and brain penetrance, make it an important compound for preclinical research into neurodegenerative and other protein misfolding diseases. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2242616-04-0 | this compound| |BioChemPartner [m.biochempartner.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B. | Sigma-Aldrich [merckmillipore.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | Phosphatase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
A Technical Guide to the Blood-Brain Barrier Permeability of Raphin1 Acetate
Executive Summary
The delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier (BBB). Raphin1 acetate is a selective, orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B), a key component in the cellular stress response.[1][2][3] Preclinical studies have demonstrated that this compound not only possesses favorable pharmacokinetic properties but also effectively crosses the blood-brain barrier, achieving therapeutic concentrations within the brain.[1] This guide provides an in-depth technical overview of the available data on this compound's BBB permeability, its mechanism of action within the CNS, and the experimental protocols used to ascertain these characteristics.
In Vivo Evidence of Blood-Brain Barrier Penetration
The ability of this compound to cross the BBB has been confirmed through in vivo pharmacokinetic studies in murine models.[1] Following oral administration, the compound was found to distribute to the brain, reaching concentrations sufficient for target engagement. This is a critical characteristic for any drug candidate intended for the treatment of neurological disorders.
Quantitative Pharmacokinetic Data
A pharmacokinetic analysis was conducted on mice following a single oral gavage of Raphin1. The study revealed that the molecule not only crosses the blood-brain barrier but also concentrates in the brain.[1] Key quantitative parameters from this study are summarized below.
| Parameter | Value | Source |
| Dose | 2 mg/kg (single oral administration) | [1] |
| Peak Brain Concentration (Cmax) | ~1.5 µM | [1] |
| Brain Half-life (t1/2) | ~4-6 hours | [1] |
Experimental Protocol: In Vivo Pharmacokinetics in Mice
The protocol for determining the pharmacokinetic profile of this compound involved the following steps:
-
Animal Model: Wild-type mice were used for the study (n=3 per time point).[1]
-
Compound Administration: A single dose of this compound was administered orally at a concentration of 2 mg/kg.[1]
-
Sample Collection: At various time points post-administration, both plasma and brain tissue samples were collected from the cohorts of animals.[1]
-
Concentration Analysis: The concentration of Raphin1 in the collected plasma and brain homogenates was quantified. While the specific analytical technique (e.g., LC-MS/MS) is not detailed in the primary literature, it is the standard for such bioanalytical studies.
-
Data Interpretation: The resulting concentration-time data was plotted to determine key pharmacokinetic parameters, including peak concentration (Cmax) and elimination half-life (t1/2) in both the plasma and the brain.[1]
Visualization: Pharmacokinetic Study Workflow
The following diagram outlines the general workflow employed in the in vivo pharmacokinetic study of this compound.
Caption: Workflow for the in vivo pharmacokinetic assessment of this compound.
Mechanism of Action in the Central Nervous System
Upon crossing the blood-brain barrier, this compound exerts its therapeutic effect by selectively inhibiting its target, PPP1R15B (R15B).[1][4] This inhibition leads to a cascade of downstream effects that are beneficial in the context of protein misfolding diseases.[1]
Target Engagement and Selectivity
This compound is a potent and selective inhibitor of the R15B-PP1c holophosphatase.[2][5] Its high affinity and selectivity are crucial for minimizing off-target effects.
| Target | Binding Affinity (Kd) | Source |
| R15B-PP1c holophosphatase | 33 nM | [2][5] |
| Selectivity | ~30-fold over the related R15A-PP1c | [2] |
Downstream Cellular Effects
The primary function of R15B is to dephosphorylate the α subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) acts as a brake on global protein synthesis, a key part of the integrated stress response. By inhibiting R15B, Raphin1 causes a rapid and transient increase in p-eIF2α levels, which temporarily slows down protein synthesis.[1][4] This transient attenuation is believed to be beneficial in protein misfolding diseases, such as Huntington's disease, by reducing the load of misfolded proteins.[1][2] Furthermore, Raphin1 binding induces a conformational change in R15B, which targets it for degradation in a proteasome- and p97-dependent manner.[1]
Visualization: Raphin1 Mechanism of Action
The signaling pathway illustrating Raphin1's mechanism of action is depicted below.
Caption: Raphin1 inhibits R15B, leading to increased p-eIF2α and reduced protein synthesis.
Experimental Protocol: In Vitro Target Inhibition
The cellular effects of Raphin1 were validated using the following in vitro protocol:
-
Cell Line: HeLa cells were utilized for the experiments.[1]
-
Treatment: Cells were treated with Raphin1 at a concentration of 10 µM for various durations.[1]
-
Mechanism Elucidation: To understand the degradation pathway of R15B, cells were co-treated with Raphin1 and specific inhibitors, such as the proteasome inhibitor MG-132 or the p97 inhibitors NSM-873 and CB-5083.[1]
-
Analysis: Cell lysates were collected, and protein levels (including R15B and p-eIF2α) were measured using immunoblotting to observe the effects of the treatments.[1]
Therapeutic Implications and Logical Framework
The ability of this compound to cross the blood-brain barrier is fundamental to its potential as a therapeutic for neurodegenerative diseases. This property allows the orally administered drug to reach its target within the CNS and exert its protective mechanism. Studies have shown that Raphin1 treatment reduces molecular and organismal deficits in a mouse model of Huntington's disease, highlighting its therapeutic potential.[1][2]
Visualization: Raphin1's Path to CNS Efficacy
The logical progression from administration to therapeutic effect is outlined in the diagram below.
Caption: Logical flow from Raphin1 administration to its effect in the CNS.
Conclusion
This compound stands out as a promising CNS drug candidate due to its demonstrated ability to cross the blood-brain barrier and engage its target, R15B, at therapeutically relevant concentrations. The pharmacokinetic profile, characterized by oral bioavailability and a brain half-life of 4-6 hours, supports its further development for treating neurodegenerative conditions linked to protein misfolding. The detailed experimental data provides a solid foundation for researchers and drug developers interested in this novel therapeutic agent.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Phosphatase | TargetMol [targetmol.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Raphin1 Acetate: A Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo and in vitro effects of Raphin1 acetate, a selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mechanism of action, experimental considerations, and therapeutic potential of this compound.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets and inhibits the PPP1R15B (R15B) regulatory subunit of Protein Phosphatase 1 (PP1). This compound binds with high affinity to the R15B-PP1c holophosphatase.[1][2][3] This inhibition prevents the dephosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
The resulting transient accumulation of phosphorylated eIF2α leads to a temporary attenuation of global protein synthesis.[4][5][6] This mechanism is of significant interest in the context of protein misfolding diseases, where a reduction in the load of newly synthesized proteins can alleviate cellular stress and pathology. Notably, this compound exhibits approximately 30-fold selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme, which allows for a transient effect on protein synthesis as R15A can still mediate the dephosphorylation of eIF2α.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the in vitro and in vivo effects of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Parameter | Value | Reference |
| R15B-PP1c Holophosphatase | Kd | 33 nM (0.033 µM) | [1][2][5][7] |
| R15A-PP1c Holophosphatase | Selectivity | ~30-fold lower affinity compared to R15B-PP1c | [3][7] |
Table 2: In Vivo Pharmacokinetics and Dosing
| Parameter | Value | Species | Administration | Reference |
| Dosage | 2 mg/kg | Mouse (HD82Q model) | Oral gavage (once daily) | [3][7] |
| Peak Brain Concentration | ~1.5 µM | Mouse | 2 mg/kg oral dose | [4] |
| Half-life (Brain) | ~4-6 hours | Mouse | 2 mg/kg oral dose | [4] |
| Bioavailability | Orally bioavailable, crosses the blood-brain barrier | Mouse | Oral | [3][4][5][6] |
In Vitro Effects
In cell-based assays, this compound treatment leads to a rapid and transient increase in the phosphorylation of eIF2α, resulting in a temporary decrease in protein synthesis.[4][5][6] Studies in HeLa cells have demonstrated these effects at concentrations around 10 µM.[4] The inhibitory action of this compound is specific to R15B, as its effects on eIF2α phosphorylation and translation are abrogated in R15B knockout cells.[4]
Experimental Protocol: In Vitro eIF2α Phosphorylation Assay
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are treated with this compound (e.g., at 10 µM or 20 µM) or vehicle control (DMSO) for various time points (e.g., 0, 1, 2, 4, 6, 8 hours).[4]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoblotting:
-
Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The band intensities for p-eIF2α and total eIF2α are quantified, and the ratio of p-eIF2α to total eIF2α is calculated to determine the effect of this compound.[4]
In Vivo Effects
This compound has demonstrated therapeutic potential in a mouse model of Huntington's disease (HD82Q mice).[3][7] Daily oral administration of this compound at 2 mg/kg improved the body weight of these mice.[3][7] Furthermore, treatment resulted in a decrease in the accumulation of SDS-insoluble huntingtin aggregates and nuclear inclusions in the cortex.[3][7] Pharmacokinetic studies have confirmed that this compound is orally bioavailable and can cross the blood-brain barrier, reaching concentrations in the brain sufficient for target engagement.[4] Importantly, long-term treatment with this compound did not show adverse effects on body weight gain, pancreatic and liver function, or memory in wild-type mice.[4]
Experimental Protocol: In Vivo Efficacy Study in a Mouse Model of Huntington's Disease
-
Animal Model: HD82Q mice are used as a model for Huntington's disease. Wild-type littermates serve as controls.
-
Compound Formulation and Administration:
-
This compound is formulated for oral administration. A common formulation involves dissolving the compound in DMSO and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[2][7]
-
For example, a stock solution in DMSO can be added to corn oil for a final desired concentration.[2]
-
Mice are treated with 2 mg/kg of this compound or vehicle control once daily via oral gavage, for a specified duration (e.g., from 4 to 10 weeks of age).[3][7]
-
-
Behavioral and Physiological Assessments:
-
Tissue Collection and Analysis:
-
Pharmacokinetic Analysis:
-
In separate cohorts of mice, plasma and brain tissue are collected at various time points after a single oral dose of this compound.[4]
-
The concentration of this compound in the samples is measured using methods like liquid chromatography-mass spectrometry (LC-MS) to determine its pharmacokinetic profile.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Phosphatase | TargetMol [targetmol.com]
- 6. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Raphin1 Acetate: A Technical Guide to its Impact on eIF2α Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Raphin1 acetate, a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit R15B (PPP1R15B). Its impact on the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis and the integrated stress response (ISR), is detailed. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and eIF2α Phosphorylation
The phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2) at serine 51 is a central node in the integrated stress response (ISR), a homeostatic mechanism that cells activate in response to various stressors such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[1][2] Phosphorylated eIF2α (p-eIF2α) leads to a global attenuation of protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[3][4]
The level of eIF2α phosphorylation is tightly regulated by the opposing activities of four known eIF2α kinases (PERK, GCN2, PKR, and HRI) and the dephosphorylation activity of protein phosphatase 1 (PP1) complexed with its regulatory subunits.[2][5] Two key regulatory subunits that target PP1 to p-eIF2α are the inducible PPP1R15A (GADD34) and the constitutively expressed PPP1R15B (CReP).[6]
This compound has emerged as a selective, orally bioavailable small molecule inhibitor of the PPP1R15B-PP1c holophosphatase.[7][8][9] By selectively inhibiting the dephosphorylation of p-eIF2α by the R15B-PP1c complex, this compound transiently increases the levels of p-eIF2α, thereby transiently attenuating protein synthesis.[9] This mechanism of action has shown therapeutic potential in preclinical models of protein misfolding diseases, such as Huntington's disease.[9]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Holoenzyme Complex | Method | Reference |
| Dissociation Constant (Kd) | 33 nM (0.033 µM) | R15B-PP1c | Cell-free assay | [8] |
| Selectivity | ~30-fold | R15B-PP1c over R15A-PP1c | Binding assay |
Table 2: Cellular and In Vivo Concentrations and Effects of this compound
| Parameter | Concentration/Dose | Cell Line/Model | Effect | Reference |
| Effective Concentration | 10 µM | HeLa cells | Transient increase in eIF2α phosphorylation and attenuation of protein synthesis. On-target inhibition of R15B. | [9] |
| Toxic Concentration | 20 µM | HeLa cells | Persistent eIF2α phosphorylation, persistent inhibition of protein synthesis, and cellular toxicity, suggesting off-target inhibition of R15A. | [9] |
| In Vivo Oral Dose | 2 mg/kg | Wild-type mice | Peak brain concentration of ~1.5 µM, half-life of ~4-6 hours. Transient reduction in protein synthesis in the brain. | [9] |
| In Vivo Efficacy Dose | 2 mg/kg daily | HD82Q mouse model of Huntington's disease | Improved body weight and reduction of mutant huntingtin aggregates. | [1] |
Signaling Pathways
The signaling pathway of eIF2α phosphorylation is a critical component of the integrated stress response. This compound modulates this pathway by targeting a key phosphatase complex.
Caption: eIF2α phosphorylation signaling pathway modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on eIF2α phosphorylation.
Western Blot for Phosphorylated eIF2α
This protocol is for the detection and quantification of phosphorylated eIF2α (p-eIF2α) in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF2α (Ser51) and mouse anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time points (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α and total eIF2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for p-eIF2α and total eIF2α.
-
Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on eIF2α phosphorylation and cellular outcomes.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable research tool for studying the integrated stress response and the role of eIF2α phosphorylation in cellular homeostasis and disease. Its selectivity for the R15B-PP1c phosphatase complex allows for the targeted modulation of p-eIF2α levels, providing a means to investigate the downstream consequences of transiently enhanced ISR signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the therapeutic applications of this compound and similar molecules is warranted, particularly in the context of neurodegenerative and other protein misfolding disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Phosphatase | TargetMol [targetmol.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Raphin1 Acetate in Huntington's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Raphin1 acetate, a selective inhibitor of the PPP1R15B phosphatase, in preclinical studies utilizing mouse models of Huntington's disease (HD). The protocols outlined below are based on established methodologies and aim to facilitate the investigation of this compound as a potential therapeutic agent for HD.
Introduction
Huntington's disease is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). The accumulation and aggregation of mHTT are central to the disease's pathogenesis. This compound has emerged as a promising therapeutic candidate due to its ability to modulate cellular proteostasis. It selectively inhibits the protein phosphatase 1 regulatory subunit 15B (PPP1R15B), a key regulator of protein synthesis. This inhibition leads to a transient and beneficial reduction in global protein synthesis, which is thought to alleviate the burden of misfolded proteins, including mHTT.[1][2] this compound is orally bioavailable and can cross the blood-brain barrier, making it suitable for in vivo studies in mouse models of HD.[1][3]
Mechanism of Action: The Raphin1-PPP1R15B Signaling Pathway
This compound exerts its therapeutic effects by intervening in the cellular stress response pathway. Under normal conditions, the phosphatase complex of PPP1R15B and protein phosphatase 1 (PP1c) dephosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). Dephosphorylated eIF2α is active and promotes the initiation of protein synthesis. In the context of HD, the constant production of mHTT can overwhelm the cellular protein quality control machinery.
This compound selectively binds to and inhibits the PPP1R15B-PP1c complex.[1] This inhibition prevents the dephosphorylation of eIF2α, leading to a temporary increase in its phosphorylated state (p-eIF2α). Phosphorylated eIF2α acts as a brake on protein synthesis, transiently attenuating the overall production of proteins, including mHTT. This pause allows the cell's chaperone and degradation systems to catch up and clear misfolded proteins, thereby improving proteostasis and reducing mHTT aggregation and toxicity.[1][4]
References
- 1. Anti-Huntingtin Protein Antibody, clone mEM48 | MAB5374 [merckmillipore.com]
- 2. Anti-Huntingtin Disease (HD/HTT) Antibody CHEMICON<SUP>®</SUP>, mouse monoclonal, mEM48 | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Huntingtin Disease (HD/HTT) Antibody CHEMICON<SUP>®</SUP>, mouse monoclonal, mEM48 | Sigma-Aldrich [sigmaaldrich.com]
Protocol for dissolving Raphin1 acetate in DMSO for experiments
Application Notes and Protocols for Raphin1 Acetate in DMSO
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of this compound in Dimethyl Sulfoxide (DMSO) for experimental use. Adherence to this protocol is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction
This compound is a selective and orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B).[1][2] It binds with high affinity to the R15B-PP1c holophosphatase, displaying a dissociation constant (Kd) of approximately 0.033 μM.[3] This selective inhibition leads to a temporary increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a transient attenuation of protein synthesis.[4] Due to its ability to cross the blood-brain barrier, this compound has shown efficacy in preclinical models of protein misfolding diseases, such as Huntington's disease.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 291.13 g/mol | [1][3] |
| Solubility in DMSO | 40 mg/mL (137.4 mM) to 58 mg/mL (199.22 mM) | [1][3] |
| Binding Affinity (Kd) | 0.033 µM (for R15B-PP1c holophosphatase) | [3][6] |
| Storage (Powder) | 3 years at -20°C | [1][3] |
| Storage (Stock in DMSO) | 1 year at -80°C; 1 month at -20°C.[1][3] Some sources suggest 6 months at -80°C.[2][7] | [1][2][3][7] |
| Purity | ≥99% | [3][5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the step-by-step procedure for dissolving this compound in DMSO to prepare a concentrated stock solution for use in various experimental settings.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Preparations:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
If the powder is compacted or adheres to the vial, centrifuge the vial briefly at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom.[1]
-
-
Calculating the Required Volumes:
-
Determine the desired concentration and volume of your stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 291.13 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 291.13 g/mol ) = 0.00034349 L
-
Volume (µL) = 343.49 µL
-
-
Therefore, add 343.49 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Dissolution Process:
-
Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[3][6] The use of fresh DMSO is critical as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3][6]
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1][2] An ultrasonic water bath can be used for this purpose. If precipitation occurs, gentle heating can also be applied.[2]
-
-
Storage of the Stock Solution:
-
Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials. This practice prevents repeated freeze-thaw cycles which can degrade the compound.[2][3]
-
For long-term storage, store the aliquots at -80°C for up to one year.[1][3] For short-term storage, aliquots can be kept at -20°C for up to one month.[2][3][7]
-
Working Solution Preparation:
-
For cell-based assays, the DMSO stock solution can be further diluted in cell culture media to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
For a study mentioned in the literature, a 50 mM stock solution in 100% DMSO was prepared and stored at -20°C.[4]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for dissolving this compound.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Raphin1 Acetate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raphin1 is a selective and orally bioavailable inhibitor of the protein phosphatase 1 (PP1) regulatory subunit PPP1R15B (also known as R15B).[1][2][3] By binding to the PPP1R15B-PP1c holophosphatase, Raphin1 prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][4] This leads to a transient attenuation of protein synthesis, a cellular stress response mechanism.[2][4] Due to its role in regulating proteostasis, Raphin1 is a valuable tool for studying cellular stress responses, protein misfolding diseases, and as a potential therapeutic agent.[2][4]
These application notes provide recommended concentrations, detailed protocols for key cell-based assays, and an overview of the relevant signaling pathway to guide researchers in utilizing Raphin1 acetate in their studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for Raphin1 in various assays. As extensive IC50 data for cytotoxicity across multiple cell lines is not widely available, this table focuses on the effective concentrations reported in key studies and the direct target binding affinity.
| Parameter | Value | Cell Line / System | Assay Type | Notes | Reference |
| Binding Affinity (Kd) | 33 nM | Cell-free | Holophosphatase Binding Assay | Dissociation constant for Raphin1 binding to the R15B-PP1c holophosphatase. | [1][3] |
| Effective Concentration | 10 µM | HeLa | Western Blot for p-eIF2α | Concentration for selective inhibition of PPP1R15B, leading to a transient increase in eIF2α phosphorylation. | [1] |
| Toxic Concentration | 20 µM | HeLa | Cell Viability Assay | At this concentration, Raphin1 also inhibits the related phosphatase PPP1R15A, leading to persistent eIF2α phosphorylation and cytotoxicity. | [1] |
| Solubility in DMSO | ~58 mg/mL (~199 mM) | N/A | Solubility Test | This compound is readily soluble in DMSO for the preparation of stock solutions. | [5] |
Signaling Pathway and Experimental Workflow
To effectively utilize Raphin1, it is crucial to understand its mechanism of action and the general workflow for a cell-based experiment.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO at approximately 58 mg/mL, which corresponds to about 199 mM.[5]
-
To prepare a 10 mM stock solution, weigh out a specific amount of this compound powder (MW: 291.13 g/mol ) and dissolve it in the appropriate volume of sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.291 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability / Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of Raphin1 on cell viability and to calculate the IC50 value if a dose-dependent effect is observed.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest Raphin1 treatment.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of Raphin1 or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value if applicable.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To determine if Raphin1 induces apoptosis in the target cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Raphin1 at the desired concentrations (e.g., 10 µM and 20 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of Raphin1 on cell cycle progression.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Raphin1 at desired concentrations (e.g., 5, 10, 20 µM) and a vehicle control for a suitable duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective tool for modulating the PPP1R15B-eIF2α signaling pathway. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute cell-based assays using Raphin1. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raphin1|Raphin-1|PPP1-R15B inhibitor [dcchemicals.com]
Application Notes and Protocols for Oral Administration of Raphin1 Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral administration of Raphin1 acetate in animal studies, with a focus on its application as a selective inhibitor of the regulatory phosphatase PPP1R15B. The protocols and data presented are compiled from published research to assist in the design and execution of preclinical in vivo experiments.
Introduction
This compound is an orally bioavailable and brain-penetrant selective inhibitor of the Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B), also known as CReP.[1] It binds with high affinity to the R15B-PP1c holophosphatase, showing approximately 30-fold selectivity over the related PPP1R15A (GADD34).[2] By inhibiting PPP1R15B, Raphin1 leads to a transient increase in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This, in turn, results in a temporary and controlled attenuation of global protein synthesis, a mechanism that has shown therapeutic potential in models of protein misfolding diseases, such as Huntington's disease.[1]
Mechanism of Action
Raphin1 does not act on the Ras-Raf pathway but rather targets the integrated stress response (ISR). Under normal conditions, PPP1R15B is part of a phosphatase complex that dephosphorylates eIF2α, allowing for continuous protein synthesis. In the presence of Raphin1, this dephosphorylation is inhibited, leading to an accumulation of phosphorylated eIF2α (eIF2α-P). This accumulation temporarily slows down the initiation of translation, which can alleviate the cellular burden of misfolded proteins.[1]
Figure 1: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Binding Affinity (Kd) | Selectivity | Reference |
| R15B-PP1c Holophosphatase | 33 nM | ~30-fold vs. R15A-PP1c | [2] |
Table 2: Pharmacokinetic Parameters in Mice (Single Oral Dose of 2 mg/kg)
| Parameter | Brain | Plasma | Reference |
| Peak Concentration (Cmax) | ~1.5 µM | Not specified | [1] |
| Half-life (t1/2) | ~4-6 hours | ~4-6 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on the method used in the study by Krzyzosiak et al. (2018).[1]
Materials:
-
This compound salt
-
Sterile, deionized water
-
Sonicator
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound salt based on the desired concentration and the number of animals to be dosed.
-
Dissolving: Add the appropriate volume of sterile, deionized water to the this compound salt to achieve the final desired concentration (e.g., for a 2 mg/kg dose in a 20 g mouse with a dosing volume of 10 ml/kg, the concentration would be 0.2 mg/ml).
-
Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the solution into sterile microcentrifuge tubes. For immediate use, store at 4°C for up to 24 hours. For long-term storage, store at -20°C.[1]
Alternative Formulations:
For compounds with different solubility, the following vehicles have been suggested for oral administration in mice. It is recommended to perform solubility and stability tests for this compound in these vehicles if the aqueous formulation is not suitable.[2]
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Vehicle 3: 10% DMSO, 90% Corn Oil
Protocol 2: Oral Administration of this compound to Mice via Gavage
This protocol provides a general guideline for oral gavage in mice and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Mouse gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held firmly but without restricting breathing.
-
-
Dosage Calculation:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
The typical dosing volume for mice is 5-10 ml/kg body weight.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated dose.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the solution.
-
Administer the full dose before gently withdrawing the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, coughing, or lethargy, for at least 30 minutes post-dosing.
-
Figure 2: Experimental Workflow for Oral Gavage.
Protocol 3: Efficacy Study in a Huntington's Disease Mouse Model (N171-82Q)
This protocol is based on the study that demonstrated the efficacy of Raphin1 in a mouse model of Huntington's disease.[1]
Animal Model:
-
N171-82Q transgenic mice, which express the N-terminal fragment of the human huntingtin protein with 82 glutamine repeats.[3][4]
-
These mice exhibit a progressive phenotype, including weight loss starting around 8-10 weeks of age and motor deficits.[3][5]
Experimental Design:
-
Animal Groups:
-
Vehicle Control Group: N171-82Q mice receiving daily oral gavage of the vehicle (water).
-
Raphin1 Treatment Group: N171-82Q mice receiving daily oral gavage of this compound (2 mg/kg).
-
Wild-type littermates can be included as additional controls.
-
-
Treatment Period:
-
Administer this compound or vehicle once daily by oral gavage starting at 4 weeks of age and continuing until approximately 10 weeks of age.[1]
-
-
Outcome Measures:
-
Body Weight: Monitor and record the body weight of each mouse regularly (e.g., weekly) throughout the study. A primary endpoint in the published study was the improvement in the weight of the treated mice.[1]
-
Motor Function: Assess motor coordination and balance using tests such as the rotarod test at regular intervals.
-
Pathological Analysis: At the end of the study, brain tissue can be collected to analyze for markers of Huntington's disease pathology, such as huntingtin aggregates.
-
Conclusion
This compound represents a valuable tool for studying the therapeutic potential of modulating the integrated stress response in vivo. Its oral bioavailability and ability to cross the blood-brain barrier make it particularly suitable for preclinical studies in models of neurological disorders. The protocols provided herein offer a starting point for researchers to design and conduct their own in vivo experiments with this compound. Adherence to best practices in animal handling and dosing is crucial for obtaining reliable and reproducible results.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Temporal Phenotypic Changes in Huntington’s Disease Models for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 5. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Raphin1 Acetate for the Investigation of Protein Misfolding Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathogenesis of a wide array of debilitating neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. A key cellular strategy to mitigate the accumulation of misfolded proteins is the transient attenuation of global protein synthesis, allowing the protein quality control machinery to resolve proteotoxic stress. Raphin1 acetate has emerged as a valuable pharmacological tool to study these processes. It is a selective, orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B), a key component of the cellular stress response.[1][2][3] By inhibiting R15B, this compound promotes a transient phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary reduction in protein synthesis.[2][3][4] This controlled modulation of proteostasis offers a powerful approach to investigate the cellular mechanisms of protein misfolding and to explore potential therapeutic strategies.
Mechanism of Action
This compound exerts its effect by selectively targeting the PPP1R15B-protein phosphatase 1 (PP1c) holoenzyme.[1][5][6]
Key aspects of its mechanism include:
-
High-Affinity Binding: this compound binds with high affinity to the R15B-PP1c holoenzyme, with a dissociation constant (Kd) of approximately 33 nM.[1][3][6]
-
Selectivity: It demonstrates significant selectivity for R15B over the related phosphatase PPP1R15A (R15A), with a ~30-fold higher affinity for the R15B-PP1c complex.[1][3]
-
Conformational Change and Degradation: Binding of this compound to R15B induces a conformational change that renders R15B susceptible to proteasome- and p97-dependent degradation.[2]
-
Transient eIF2α Phosphorylation: The inhibition and degradation of R15B lead to a rapid and transient increase in the phosphorylation of eIF2α at Serine 51.[2]
-
Transient Attenuation of Protein Synthesis: Phosphorylated eIF2α inhibits the GDP/GTP exchange factor eIF2B, leading to a global but transient reduction in protein synthesis.[2][7] The transient nature of this effect is due to the continued activity of the unaffected R15A phosphatase, which eventually dephosphorylates eIF2α, allowing for the recovery of protein synthesis.[2]
This mechanism allows for a controlled and temporary reduction in the cellular protein load, providing an opportunity for the protein quality control systems to clear misfolded proteins.[7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Applications in Protein Misfolding Disease Research
This compound is a valuable tool for studying various aspects of protein misfolding diseases, particularly neurodegenerative disorders like Huntington's disease.
-
Investigating the Role of Proteostasis in Disease Models: By transiently reducing protein synthesis, researchers can study the capacity of cellular protein quality control systems to clear pre-existing protein aggregates.
-
Evaluating Therapeutic Potential: this compound has been shown to reduce the aggregation of mutant huntingtin protein in a mouse model of Huntington's disease, suggesting its potential as a therapeutic agent.[2][3]
-
Target Validation: The selective nature of this compound makes it an excellent tool for validating PPP1R15B as a drug target for protein misfolding diseases.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Reference |
| Binding Affinity (Kd) | 33 nM | R15B-PP1c Holoenzyme | [1][3] |
| Selectivity (vs. R15A) | ~30-fold | R15B-PP1c vs. R15A-PP1c | [1][3] |
| In Vivo Dosage | 2 mg/kg (oral gavage) | HD82Q Mouse Model | [3] |
| Reduction in SDS-insoluble Huntingtin | Significant Decrease | Cortex of HD82Q Mice | [2][3] |
| Reduction in Nuclear Huntingtin Inclusions | Significant Decrease | Cortex of HD82Q Mice | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Observation | Model System | Reference |
| Bioavailability | Orally Bioavailable | Mouse | [2][4] |
| Blood-Brain Barrier Penetration | Yes | Mouse | [2][4] |
| Peak eIF2α Phosphorylation (in vitro) | ~1-2 hours | HeLa Cells (10 µM) | [2] |
| Return to Baseline eIF2α Phosphorylation | ~10 hours | HeLa Cells (10 µM) | [2] |
| Peak Protein Synthesis Inhibition (in vivo) | ~2 hours | Mouse Brain | [2] |
| Recovery of Protein Synthesis (in vivo) | ~6 hours | Mouse Brain | [2] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Experimental Workflow Overview
Caption: A typical experimental workflow for studying this compound.
Protocol 1: In Vitro Treatment and Western Blot for eIF2α Phosphorylation
Objective: To measure the effect of this compound on eIF2α phosphorylation in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, neuronal cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total eIF2α, Rabbit anti-R15B, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 10 µM) for various durations (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phospho-eIF2α signal to total eIF2α and the loading control.
Protocol 2: Filter Retardation Assay for Insoluble Huntingtin Aggregates
Objective: To quantify the amount of SDS-insoluble mutant huntingtin (mHTT) aggregates in cell or tissue lysates.
Materials:
-
Cell or tissue lysates prepared as in Protocol 1.
-
Filter trap apparatus (e.g., dot blot manifold)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Filtration buffer (e.g., PBS with 2% SDS)
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Mouse anti-huntingtin (e.g., EM48)
-
HRP-conjugated anti-mouse secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lysate Preparation: Prepare lysates from cells or tissues treated with this compound or vehicle.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation:
-
Dilute an equal amount of protein from each sample (e.g., 20-50 µg) in filtration buffer to a final volume of 200 µL.
-
Incubate the samples at room temperature for 30 minutes.
-
-
Filtration:
-
Pre-wet the cellulose acetate membrane in filtration buffer.
-
Assemble the filter trap apparatus.
-
Apply the samples to the wells under vacuum.
-
Wash each well twice with 200 µL of wash buffer.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-huntingtin antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the dots.
-
-
Data Analysis: Quantify the intensity of each dot using image analysis software. Normalize the signal to the total protein loaded.
Protocol 3: Protein Synthesis Assay using O-Propargyl-Puromycin (OP-Puro)
Objective: To measure the rate of global protein synthesis in cultured cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
O-Propargyl-Puromycin (OP-Puro) labeling reagent
-
Click chemistry detection reagents (e.g., fluorescent azide)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or in a 96-well plate. Treat with this compound at various concentrations or for different durations as described in Protocol 1.
-
OP-Puro Labeling:
-
Add OP-Puro to the cell culture medium at the recommended concentration (e.g., 20-50 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging/Analysis:
-
Wash the cells three times with PBS.
-
If using microscopy, counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on slides and image using a fluorescence microscope.
-
If using flow cytometry, resuspend the cells and analyze the fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the signal to the vehicle-treated control.
Conclusion
This compound is a potent and selective tool for probing the intricate relationship between protein synthesis, proteostasis, and the pathogenesis of protein misfolding diseases. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers aiming to leverage this compound in their studies. By carefully designing and executing experiments, investigators can gain valuable insights into the cellular mechanisms underlying these devastating disorders and explore novel therapeutic avenues.
References
- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
- 5. Inhibition of huntingtin fibrillogenesis by specific antibodies and small molecules: Implications for Huntington's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Measuring the Effects of Raphin1 Acetate on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Raphin1 acetate, a selective inhibitor of the regulatory phosphatase PPP1R15B (R15B), on protein synthesis. The protocols detailed below are essential for researchers investigating proteostasis, stress responses, and the therapeutic potential of modulating translation rates in disease models.
Introduction to this compound's Mechanism of Action
This compound is a selective, orally bioavailable inhibitor of PPP1R15B (R15B), a regulatory subunit of Protein Phosphatase 1 (PP1).[1][2][3] The R15B-PP1c holoenzyme is responsible for dephosphorylating the α subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α is a critical event in the Integrated Stress Response (ISR), a cellular pathway that responds to various stress conditions. When eIF2α is phosphorylated, it inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in the initiation of protein synthesis. This allows the cell to conserve resources and initiate a transcriptional program to resolve the stress.
By inhibiting the R15B-PP1c phosphatase, this compound prevents the dephosphorylation of eIF2α, leading to a rapid and transient accumulation of its phosphorylated form (eIF2α-P).[1][2][4] This results in a temporary attenuation of global protein synthesis.[3][4] This mechanism makes this compound a valuable tool for studying the consequences of translational attenuation in various biological contexts, including protein misfolding diseases.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published literature. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Target | Notes | Reference(s) |
| Binding Affinity (Kd) | 33 nM | R15B-PP1c holophosphatase | Measures the binding strength of Raphin1 to its target complex. | [1][3][5] |
| Selectivity | ~30-fold | R15B-PP1c vs. R15A-PP1c | Raphin1 is significantly more selective for R15B over the closely related R15A isoform. | [1][3] |
| Effective Cellular Concentration | Up to 10 µM | On-target inhibition in cells | Effects on eIF2α phosphorylation and translation are mediated by R15B inhibition at these concentrations. | [4] |
Application Note 1: Measuring Global Protein Synthesis via SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a widely used, non-radioactive method for monitoring global protein synthesis rates in cultured cells.[6][7][8]
Principle
The SUnSET method relies on the use of puromycin, a structural analog of the 3' end of aminoacyl-tRNA.[7][9] During active translation, puromycin enters the ribosomal A-site and is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release from the ribosome.[7][9] These puromycylated peptides are then detected and quantified by Western blotting using a specific anti-puromycin antibody. The intensity of the puromycin signal is directly proportional to the global rate of protein synthesis.[7]
Experimental Protocol: SUnSET Assay
This protocol is adapted from established methods and is suitable for adherent cell lines.[6][9][10]
A. Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Puromycin Dihydrochloride (e.g., Sigma-Aldrich)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
Nitrocellulose or PVDF membranes
-
TBST Buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Monoclonal anti-puromycin antibody (e.g., clone 12D10)
-
Primary Antibody: Loading control (e.g., anti-β-actin, anti-Tubulin, or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Puromycin Labeling: Approximately 15-30 minutes before the end of the this compound treatment, add puromycin directly to the culture medium to a final concentration of 1-10 µM.[6] Incubate the cells at 37°C for the remainder of the treatment time. Note: The optimal puromycin concentration and incubation time should be determined empirically for each cell line.
-
Cell Harvest and Lysis:
-
At the end of the incubation, immediately place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (with inhibitors) to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Extraction:
-
Centrifuge the lysate at ~13,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new, clean tube. This is your total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
Western Blotting:
-
Load 15-20 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody (e.g., 1:5000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the total lane density for the puromycin signal in each lane using software like ImageJ.[6]
-
To normalize for loading, re-probe the membrane with a loading control antibody (e.g., β-actin) or use a total protein stain.
-
Compare the normalized puromycin signal in this compound-treated samples to the vehicle control to determine the relative change in protein synthesis.
-
Application Note 2: Assessing Translational Status with Polysome Profiling
Polysome profiling is a powerful technique to study the translational status of the cell. It provides a "snapshot" of ribosome occupancy on mRNAs.
Principle
This method uses ultracentrifugation to separate cellular lysates through a sucrose density gradient.[11] Individual ribosomal subunits (40S, 60S), single ribosomes (monosomes, 80S), and multiple ribosomes translating a single mRNA (polysomes) are separated based on their size and density.[11] An absorbance profile (at 254 nm) is generated, showing peaks that correspond to these different ribosomal species. A decrease in translation initiation, as expected with this compound treatment, results in a decrease in the polysome fraction and a relative increase in the 80S monosome peak. This change is often quantified as the polysome-to-monosome (P/M) ratio.
Experimental Protocol: Polysome Profiling
This protocol provides a general framework. Optimization is required for specific cell types and equipment.[12][13][14][15]
A. Materials and Reagents
-
Cells treated with this compound or vehicle
-
Cycloheximide (CHX): To "freeze" ribosomes on mRNA during harvest.
-
Ice-cold PBS with 100 µg/mL CHX
-
Polysome Lysis Buffer (e.g., containing Tris-HCl, KCl, MgCl₂, NP-40, and supplemented with CHX, RNase inhibitors, and DTT just before use).
-
Sucrose Solutions (RNase-free): Prepare 10% and 50% (w/v) sucrose solutions in a gradient buffer (e.g., Tris-HCl, KCl, MgCl₂).
-
Ultracentrifuge tubes (e.g., SW41 Ti rotor compatible)
-
Gradient maker and peristaltic pump
-
Ultracentrifuge with a swinging-bucket rotor (e.g., SW41 Ti)
-
Fractionation system with a UV monitor (254 nm absorbance)
B. Procedure
-
Cell Preparation:
-
Cell Harvest:
-
Place plates on ice and wash twice with ice-cold PBS containing 100 µg/mL CHX.[13][15]
-
Lyse cells directly on the plate with ice-cold Polysome Lysis Buffer.
-
Scrape the cells, collect the lysate, and pass it through a narrow-gauge needle 5-7 times to ensure complete lysis.[12]
-
Centrifuge at ~13,000 rpm for 6-10 minutes at 4°C to pellet nuclei and mitochondria.[12][14]
-
Carefully transfer the supernatant (cytoplasmic extract) to a new pre-chilled tube.
-
-
Sucrose Gradient Preparation:
-
Using a gradient maker, prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Allow gradients to diffuse and cool at 4°C for at least one hour (or overnight) before use.[15]
-
-
Ultracentrifugation:
-
Fractionation and Analysis:
-
Carefully remove the tubes from the centrifuge.
-
Fractionate the gradient from top to bottom using a fractionation system. A dense sucrose solution is typically pushed into the bottom of the tube to displace the gradient upwards through a flow cell.
-
Continuously record the absorbance at 254 nm to generate the polysome profile.
-
Collect fractions for further analysis (e.g., RNA or protein extraction) if desired.
-
-
Data Interpretation:
-
Compare the profiles from this compound-treated and control samples.
-
A decrease in the area under the polysome peaks and a corresponding increase in the 80S monosome peak indicates an inhibition of translation initiation.
-
Calculate the P/M ratio for a quantitative comparison.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein Synthesis Assay (SUnSET) [bio-protocol.org]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.4. SUnSET Method for the Analysis of Protein Synthesis, Protein Extraction, and Western Blotting [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 13. dirusciolab.com [dirusciolab.com]
- 14. researchgate.net [researchgate.net]
- 15. Polysome Profiling Analysis [bio-protocol.org]
Raphin1 Acetate for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raphin1 is a selective, orally bioavailable inhibitor of the protein phosphatase 1 regulatory subunit PPP1R15B (R15B).[1][2][3] By targeting R15B, Raphin1 transiently attenuates protein synthesis, a mechanism with therapeutic potential in diseases characterized by protein misfolding, such as Huntington's disease.[1][4][5] Raphin1's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies in neuroscience and other fields.[1][2][4] These application notes provide detailed protocols for the in vivo use of Raphin1 acetate, based on established research.
Mechanism of Action
Raphin1 selectively inhibits the R15B-PP1c holoenzyme.[1][4] This inhibition is not directed at the catalytic site of PP1c but rather at the regulatory subunit R15B, interfering with substrate recruitment.[1][4] This selective inhibition leads to a transient increase in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α attenuates global protein synthesis. The transient nature of this effect is due to Raphin1's selectivity for R15B over the closely related R15A, which facilitates the recovery of protein synthesis.[4] Furthermore, Raphin1 induces a conformational change in R15B, leading to its proteasome-dependent degradation.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Raphin1 from in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetics of Raphin1 in Mice
| Parameter | Value | Animal Model | Dosage | Administration Route |
| Peak Brain Concentration | ~1.5 µM | Wild-type mice | 2 mg/kg | Oral |
| Half-life in Brain | ~4-6 hours | Wild-type mice | 2 mg/kg | Oral |
| Bioavailability | Orally Bioavailable | Wild-type mice | 2 mg/kg | Oral |
| Blood-Brain Barrier | Crosses | Wild-type mice | 2 mg/kg | Oral |
Data sourced from Tse et al., 2018.[4]
Table 2: In Vivo Efficacy of Raphin1 in a Huntington's Disease Mouse Model
| Parameter | Observation | Animal Model | Dosage | Treatment Duration |
| Body Weight | Improved weight gain | HD82Q mice | 2 mg/kg/day | 10 weeks |
| Protein Synthesis | Transient reduction in brain | Wild-type mice | 2 mg/kg | Single dose |
| Huntingtin Aggregates | Decreased SDS-insoluble assemblies | HD82Q mice | 2 mg/kg/day | 10 weeks |
| Nuclear Inclusions | Decreased nuclear inclusions | HD82Q mice | 2 mg/kg/day | 10 weeks |
Data sourced from Tse et al., 2018.[4]
Table 3: In Vitro Activity of Raphin1
| Parameter | Value | Assay |
| Binding Affinity (Kd) to R15B-PP1c | 33 nM | Surface Plasmon Resonance |
| Selectivity | ~30-fold for R15B-PP1c over R15A-PP1c | Surface Plasmon Resonance |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Experimental Protocols
In Vivo Treatment Protocol for Neurodegenerative Disease Models
This protocol is based on the methodology used in a Huntington's disease mouse model.[4]
1. Materials:
-
This compound salt
-
Vehicle (sterile water)
-
Sonicator
-
Oral gavage needles
-
Animal scale
-
Appropriate mouse model (e.g., HD82Q mice) and wild-type controls
2. This compound Solution Preparation:
-
Dissolve this compound salt in sterile water to the desired concentration (e.g., for a 2 mg/kg dose in a 25g mouse with a 100 µL gavage volume, the concentration would be 0.5 mg/mL).
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[4]
-
Prepare fresh solution daily or aliquot and store at -20°C for short-term use. Thawed aliquots should be used within 24 hours and stored at 4°C.[4]
3. Animal Dosing:
-
Weigh each mouse to determine the precise dosing volume.
-
Administer Raphin1 solution or vehicle control via oral gavage.
-
For chronic studies, administer once daily.[4]
-
Monitor animal health and body weight regularly throughout the study.
4. Efficacy Assessment:
-
Behavioral Tests: Conduct relevant behavioral assessments for the specific disease model.
-
Biochemical Analysis: At the study endpoint, collect tissues (e.g., brain) for analysis.
-
Measure protein synthesis rates.
-
Quantify disease-specific protein aggregates (e.g., SDS-insoluble huntingtin).
-
Perform immunohistochemistry to assess cellular markers.
-
Alternative Formulations for In Vivo Administration
While the published research primarily uses a simple aqueous solution, commercial suppliers suggest alternative formulations which may be necessary depending on the specific experimental requirements.
Formulation with PEG300 and Tween-80: [2][3]
-
Dissolve Raphin1 in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline or ddH2O to the final volume.
Formulation with Corn Oil: [2][3]
-
Dissolve Raphin1 in DMSO to create a stock solution.
-
Add the DMSO stock solution to corn oil and mix thoroughly.
Note: The suitability of these alternative formulations should be validated for the specific animal model and experimental design.
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
In vivo studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a potent and selective tool for probing the role of the R15B/eIF2α pathway in vivo. Its oral bioavailability and ability to penetrate the central nervous system make it particularly useful for studies of neurodegenerative and other protein misfolding diseases. The protocols and data presented here provide a foundation for researchers to design and implement in vivo studies using this promising compound.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for Studying the Effects of Raphin1 Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Raphin1 acetate in cell-based assays. Detailed protocols for relevant experiments are included to facilitate the study of its mechanism of action and cellular effects.
Introduction
This compound is a selective and orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B), also known as CReP.[1][2][3][4][5] It acts by binding to the R15B-PP1c holophosphatase, thereby interfering with the recruitment of its substrate, the α subunit of eukaryotic initiation factor 2 (eIF2α).[3][4][5][6][7] This inhibition leads to a transient accumulation of phosphorylated eIF2α (P-eIF2α), resulting in a temporary attenuation of global protein synthesis.[3][4][5][6][7] this compound has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in a mouse model of Huntington's disease, highlighting its therapeutic potential.[1][3][4][5][7]
Recommended Cell Lines
The following cell lines are recommended for studying the effects of this compound, based on published research:
-
HeLa Cells: A human cervical cancer cell line that is widely used in cell biology research. HeLa cells have been utilized to demonstrate the on-target effects of this compound on eIF2α phosphorylation and protein synthesis.[6]
-
Mouse Embryonic Fibroblasts (MEFs):
-
Wild-Type (WT) MEFs: Serve as a baseline control for comparing the effects of this compound.
-
Ppp1r15b knockout (R15B-/-) MEFs: These cells lack the direct target of this compound and are crucial for confirming the specificity of the compound. The effects of this compound on eIF2α phosphorylation and protein synthesis are expected to be abolished in these cells.[6]
-
Ppp1r15a knockout (R15A-/-) MEFs: These cells are deficient in the closely related phosphatase subunit R15A (GADD34). They can be used to study the selective action of this compound and the differential roles of R15A and R15B in regulating eIF2α dephosphorylation.[6]
-
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Target | PPP1R15B (R15B) | [1][2][3][4][5] |
| Binding Affinity (Kd) for R15B-PP1c | 33 nM | [1][4] |
| Selectivity | ~30-fold for R15B-PP1c over R15A-PP1c | [1][4] |
| Mechanism of Action | Interferes with substrate recruitment | [3][4][5][6][7] |
| Cellular Effect | Transient attenuation of protein synthesis | [3][4][5][6][7] |
Table 2: Recommended Concentration Range for In Vitro Studies
| Cell Line | Assay | Recommended Concentration | Incubation Time | Reference |
| HeLa | eIF2α Phosphorylation | 10 µM | 1 - 8 hours | [6] |
| HeLa | Protein Synthesis Assay | 10 µM | 1 - 10 hours | [6] |
| HeLa | Cell Viability | 1 - 20 µM | 24 - 48 hours | [1] |
| MEFs (WT, R15B-/-, R15A-/-) | eIF2α Phosphorylation | 10 µM | 1 - 8 hours | [6] |
| MEFs (WT, R15B-/-, R15A-/-) | Protein Synthesis Assay | 10 µM | 1 - 10 hours | [6] |
Signaling Pathway
The primary signaling pathway affected by this compound is the integrated stress response (ISR), specifically at the level of eIF2α dephosphorylation.
Figure 1. this compound Signaling Pathway. This diagram illustrates how this compound selectively inhibits the R15B-PP1c phosphatase complex, leading to an accumulation of phosphorylated eIF2α and a subsequent transient attenuation of protein synthesis.
Experimental Protocols
Western Blot for eIF2α Phosphorylation
This protocol is for assessing the level of phosphorylated eIF2α in response to this compound treatment.
Figure 2. Western Blot Workflow for P-eIF2α. A step-by-step diagram of the western blot protocol to measure eIF2α phosphorylation.
Materials:
-
HeLa or MEF cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-P-eIF2α (Ser51), Mouse anti-total eIF2α, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the P-eIF2α signal to total eIF2α and the loading control.
-
Protein Synthesis Assay (Puromycin-based)
This protocol measures the rate of global protein synthesis. O-Propargyl-puromycin (OPP) is a puromycin analog that is incorporated into newly synthesized proteins and can be detected via a click chemistry reaction with a fluorescent azide.
Materials:
-
HeLa or MEF cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
O-Propargyl-puromycin (OPP)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Click chemistry reaction buffer kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time course.
-
-
OPP Labeling:
-
During the last 30 minutes of the this compound treatment, add OPP to the culture medium at a final concentration of 20 µM.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates a reduction in protein synthesis.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa or MEF cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
96-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle for 24 to 48 hours.
-
-
MTS Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Figure 3. Annexin V Apoptosis Assay Workflow. A streamlined process for detecting apoptosis using Annexin V and propidium iodide staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Preparation of Raphin1 Acetate Stock Solutions for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raphin1 is a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (also known as GADD34)[1][2][3]. It exhibits over 30-fold selectivity for PPP1R15B over the closely related PPP1R15A (GADD33)[4]. By inhibiting PPP1R15B, Raphin1 prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of protein synthesis[1][5]. This mechanism of action makes Raphin1 a valuable tool for studying cellular stress responses and a potential therapeutic agent for diseases characterized by protein misfolding, such as Huntington's disease[1][3]. Raphin1 is orally bioavailable and can cross the blood-brain barrier[1][2]. This document provides detailed protocols for the preparation of Raphin1 acetate stock solutions for in vitro and in vivo laboratory use.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 291.13 g/mol | [6][7] |
| CAS Number | 2242616-04-0 | [6][7] |
| Solubility in DMSO | ≥ 40 mg/mL (137.4 mM) | [6] |
| Solubility in Ethanol | 8 mg/mL | [7] |
| Storage of Powder | -20°C for up to 3 years | [6][7] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.91 mg of this compound (Molecular Weight = 291.13 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For the 2.91 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary[6]. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[7].
Preparation of a this compound Formulation for In Vivo Oral Gavage
This protocol is an example for preparing a this compound formulation suitable for oral administration in animal studies, based on common vehicle formulations.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (sterile, 0.9% NaCl)
Procedure:
-
Initial Mixture: In a sterile tube, add 100 µL of the 10 mM this compound DMSO stock solution to 400 µL of PEG300.
-
Homogenize: Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture.
-
Homogenize Again: Vortex the solution until it is well-mixed and clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final formulation thoroughly before use. This protocol yields a clear solution[8].
Note: The final concentration of this compound in this formulation will be 1 mM. The concentrations of the vehicle components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The suitability of this vehicle should be confirmed for the specific animal model and experimental design.
Visualizations
Raphin1 Signaling Pathway
Caption: Raphin1 inhibits the PPP1R15B-PP1c holoenzyme, preventing eIF2α dephosphorylation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. Raphin 1 | Protein Ser/Thr Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Phosphatase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Raphin1 Acetate Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Raphin1 acetate dosage for maximum efficacy in mouse models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A starting dose of 2 mg/kg administered once daily by oral gavage has been shown to be effective in a mouse model of Huntington's disease.[1] This dosage improved the body weight of HD82Q mice and reduced the accumulation of SDS-insoluble huntingtin aggregates in the cortex.[1]
Q2: What is the mechanism of action of Raphin1?
Raphin1 is a selective inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B or R15B).[1][2][3] By inhibiting R15B, Raphin1 leads to a transient increase in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][3] This transiently attenuates protein synthesis, which can enhance protein quality control and reduce the burden of misfolded proteins.[1][3]
Q3: How is this compound administered to mice?
The most well-documented route of administration is oral gavage.[1] this compound is orally bioavailable and has been shown to cross the blood-brain barrier.[1][3]
Q4: What are the pharmacokinetic properties of Raphin1 in mice?
Following a single 2 mg/kg oral dose in mice, Raphin1 reaches a peak concentration of approximately 1.5 µM in the brain with a half-life of about 4-6 hours.[1]
Q5: What is the observed safety profile of this compound in mice?
At a dose of 2 mg/kg daily, Raphin1 did not show adverse effects on body weight gain, pancreatic and liver function, or memory in wild-type mice.[1] In vitro studies have shown that Raphin1 can be toxic at higher concentrations (20 µM), where it may lose its selectivity for R15B and also inhibit the related phosphatase R15A.[1]
Troubleshooting Guide
Issue 1: No or low efficacy observed at the 2 mg/kg dose.
-
Possible Cause 1: Suboptimal dosing for the specific mouse model or disease phenotype.
-
Troubleshooting Step: A dose-response study may be necessary. It is recommended to test a range of doses (e.g., 1, 5, and 10 mg/kg) to determine the optimal dose for your specific experimental conditions. Monitor both the desired therapeutic effect and potential side effects.
-
-
Possible Cause 2: Issues with this compound solution preparation or stability.
-
Troubleshooting Step: Ensure the this compound is fully dissolved. The acetate salt of Raphin1 can be dissolved in water, followed by sonication for 10 minutes.[1] Prepare fresh solutions for administration and store stock solutions appropriately. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2] Thawed aliquots should be kept at 4°C and used within 24 hours.[1]
-
-
Possible Cause 3: Administration technique.
-
Troubleshooting Step: Verify the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach. Improper technique can lead to dosing variability.
-
Issue 2: Observing signs of toxicity.
-
Possible Cause 1: Dose is too high for the specific mouse strain or model.
-
Troubleshooting Step: Reduce the dosage. If signs of toxicity such as significant weight loss, lethargy, or diarrhea are observed, lower the dose or decrease the frequency of administration.
-
-
Possible Cause 2: Off-target effects at higher concentrations.
-
Troubleshooting Step: As Raphin1 can inhibit R15A at higher concentrations, leading to persistent eIF2α phosphorylation and toxicity, it is crucial to stay within the selective therapeutic window.[1] If a higher dose is required for efficacy, consider co-administration of agents that might mitigate off-target effects, though this would require significant validation.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Ensure consistent timing of administration and handling of the animals. Use a standardized protocol for solution preparation and administration.
-
-
Possible Cause 2: Biological variability in the mouse colony.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure that control and experimental groups are age- and sex-matched.
-
Data Presentation
Table 1: Summary of this compound In Vivo Data in Mice
| Parameter | Value | Mouse Model | Reference |
| Effective Dose | 2 mg/kg, once daily | HD82Q (Huntington's Disease) | [1] |
| Administration Route | Oral Gavage | HD82Q, Wild-type | [1] |
| Peak Brain Conc. | ~1.5 µM | Wild-type | [1] |
| Half-life in Brain | ~4-6 hours | Wild-type | [1] |
| Observed Efficacy | Improved body weight, decreased mutant huntingtin aggregates | HD82Q | [1] |
| Safety | No adverse effects on weight, organ function, or memory | Wild-type | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Sterile water
-
Sonicator
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
Dissolve the this compound in sterile water.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[1]
-
Aliquot the solution into single-use volumes and store at -20°C.[1]
-
Thaw a single aliquot at 4°C on the day of use. Use within 24 hours.[1]
-
Protocol 2: Dose Optimization Study Workflow
-
Animal Groups:
-
Establish multiple experimental groups, including a vehicle control group and at least three this compound dose groups (e.g., 1 mg/kg, 2 mg/kg, and 5 mg/kg).
-
-
Administration:
-
Administer the assigned dose of this compound or vehicle to each group daily via oral gavage for the duration of the study.
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect tissues of interest for analysis.
-
-
Efficacy Assessment:
-
Analyze the primary efficacy endpoint for your disease model (e.g., behavioral tests, histopathology, biomarker levels).
-
-
Pharmacodynamic Assessment:
-
To confirm target engagement, a satellite group of animals can be used. Tissues (e.g., brain, liver) can be collected at various time points after a single dose (e.g., 1, 4, 8, and 24 hours) to measure the levels of phosphorylated eIF2α by Western blot or other methods.
-
-
Data Analysis:
-
Compare the efficacy and any observed side effects across the different dose groups to determine the optimal dose that provides maximum therapeutic benefit with minimal toxicity.
-
Visualizations
Caption: Raphin1 inhibits the R15B-PP1c phosphatase complex.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for Raphin1 experiments.
References
Technical Support Center: Enhancing Oral Bioavailability of Raphin1 Acetate in Animal Models
Welcome to the technical support center for researchers working with Raphin1 acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this promising phosphatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a selective and orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B).[1][2][3][4] It holds therapeutic potential for conditions like Huntington's disease. While described as orally bioavailable, optimizing its delivery is crucial for consistent and effective therapeutic outcomes in preclinical studies. Challenges in oral bioavailability can arise from its physicochemical properties, such as poor aqueous solubility.
Q2: What is the reported oral bioavailability and pharmacokinetic profile of this compound in animal models?
A study in mice demonstrated that after a single oral administration of 2 mg/kg Raphin1, the molecule crossed the blood-brain barrier, reaching a peak concentration (Cmax) of approximately 1.5 μM in the brain with a half-life of about 4-6 hours.[5]
Q3: What are the known physicochemical properties of this compound?
Based on available data from chemical suppliers, this compound has the following properties:
-
Solubility: It is reported to be soluble in DMSO and ethanol, but insoluble in water.[2] This poor aqueous solubility is a key factor to consider when developing oral formulations.
Q4: Has the Biopharmaceutics Classification System (BCS) class for this compound been determined?
The specific BCS class for this compound has not been explicitly stated in the reviewed literature. However, its poor aqueous solubility suggests it could be classified as either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification is critical as it guides the selection of appropriate formulation strategies.
Troubleshooting Guide
This guide addresses potential issues researchers may face during their experiments with this compound.
Issue 1: Low or Variable Oral Bioavailability
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility of this compound. | Employ formulation strategies to enhance solubility. | Protocol 1: Preparation of a Nanosuspension. 1. Disperse this compound in an aqueous vehicle containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).2. Subject the suspension to high-pressure homogenization or wet milling to reduce particle size to the nanometer range.3. Characterize the particle size and stability of the nanosuspension before in vivo administration. |
| Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS). 1. Screen for suitable oils, surfactants, and co-surfactants for their ability to solubilize this compound.2. Prepare a homogenous mixture of the selected components with this compound.3. Evaluate the self-emulsification properties of the formulation in aqueous media and characterize the resulting droplet size. | ||
| Degradation in the gastrointestinal (GI) tract. | Investigate the stability of this compound in simulated GI fluids. | Protocol 3: In Vitro Stability Assessment in Simulated Gastric and Intestinal Fluids. 1. Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).2. Incubate a known concentration of this compound in SGF and SIF at 37°C.3. At various time points, withdraw samples and analyze the concentration of intact this compound using a validated analytical method (e.g., HPLC). |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Co-administer this compound with a known P-glycoprotein inhibitor. | Protocol 4: Co-administration with a P-gp Inhibitor. 1. Select a well-characterized P-gp inhibitor (e.g., verapamil, cyclosporine A).2. Administer the inhibitor to the animal model at an appropriate dose and time before the administration of this compound.3. Compare the pharmacokinetic profile of this compound with and without the inhibitor. |
| High first-pass metabolism. | While no specific data on this compound's first-pass metabolism is available, this is a common issue for orally administered drugs. Strategies to bypass or reduce first-pass metabolism may be considered if significant hepatic clearance is suspected. | Protocol 5: Assessment of First-Pass Effect. 1. Determine the pharmacokinetic profile of this compound after both intravenous (IV) and oral administration.2. Calculate the absolute bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral). A low F value may indicate a significant first-pass effect. |
Issue 2: Difficulty in Preparing a Suitable Oral Formulation for Animal Dosing
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Insolubility of this compound in aqueous vehicles. | Use co-solvents or prepare a suspension. | Protocol 6: Preparation of a Co-solvent Formulation. 1. Dissolve this compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO, PEG 400).2. Gradually add an aqueous vehicle (e.g., saline, water) while vortexing to maintain a clear solution. Note: Be mindful of the potential toxicity of the organic solvent at the final concentration.Protocol 7: Preparation of a Suspension for Oral Gavage. 1. Select a suitable suspending agent (e.g., 0.5% carboxymethylcellulose).2. Triturate the this compound powder with a small amount of the vehicle to form a paste.3. Gradually add the remaining vehicle while mixing to form a uniform suspension. Ensure the suspension is homogenous before each administration. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from a study in mice.
| Formulation | Animal Model | Dose (Oral) | Cmax (Plasma) | Tmax (Plasma) | Half-life (Plasma) | Cmax (Brain) | Tmax (Brain) | Half-life (Brain) | Reference |
| Solution in Water | Mice | 2 mg/kg | ~1.2 µM | ~1 hr | ~4-6 hr | ~1.5 µM | ~2 hr | ~4-6 hr | [5] |
Note: This table is based on the available data. Further studies with different formulations are needed for a comprehensive comparison.
Experimental Protocols
Detailed Protocol for Oral Gavage in Mice
This protocol is adapted from the methodology described in the literature for this compound administration.[5]
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile water. Sonicate for 10 minutes to ensure complete dissolution. Prepare fresh or store aliquots at -20°C. Thawed aliquots should be used within 24 hours.
-
Animal Handling and Dosing:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
Logical Relationship of Factors Affecting Oral Bioavailability
Caption: Key factors influencing oral bioavailability.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Best practices for storing Raphin1 acetate to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Raphin1 acetate to ensure its stability and efficacy in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shipping, it may be sent at room temperature or with blue ice, but it should be transferred to -20°C upon receipt for optimal stability.[2]
Q2: What is the recommended way to prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1][2][3] To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials before storage.[1][4]
Q3: At what temperatures should I store the stock solutions and for how long?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C, where they can be stable for up to one year.[1][2] If a -80°C freezer is not available, storage at -20°C is possible for a shorter duration of up to one month.[1][3][4][5]
Q4: Can I store this compound solutions at 4°C?
A4: Storing this compound solutions at 4°C is not recommended for extended periods. While it might be acceptable for very short-term use (within a day), long-term storage at this temperature can lead to degradation. For storage longer than a day, freezing at -20°C or -80°C is necessary.
Q5: How should I handle this compound before use?
A5: Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the compound's stability.
Troubleshooting Guide
Issue 1: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Insufficient Dissolution. The compound may not have been fully dissolved initially.
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to precipitate out of solution.
-
Possible Cause 3: Moisture Absorption in DMSO. DMSO is hygroscopic and can absorb moisture, which reduces the solubility of this compound.[1][4]
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Compound Degradation. Improper storage may have led to the degradation of this compound, reducing its effective concentration.
-
Solution: Review your storage procedures against the recommended guidelines. If in doubt, use a fresh vial of the compound to prepare a new stock solution.
-
-
Possible Cause 2: Working solution instability. Working solutions prepared for in vivo or in vitro experiments are generally not stable for long periods.
Issue 3: The powdered this compound is stuck to the sides of the vial.
-
Possible Cause: This can be due to static electricity or shipping conditions.
-
Solution: Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1][3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 58 mg/mL).[1][3]
-
Solubilization: Vortex and/or sonicate the solution until all the solid is completely dissolved and the solution is clear.[2][3]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting decision tree for common this compound issues.
References
How to control for the transient effects of Raphin1 acetate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raphin1 acetate. The focus is on understanding and controlling for the transient effects of this selective inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (also known as R15B).[1][2][3] It binds with high affinity to the R15B-PP1c holophosphatase complex, which is responsible for dephosphorylating the eukaryotic initiation factor 2 alpha (eIF2α).[1][4] By inhibiting R15B, Raphin1 prevents the dephosphorylation of eIF2α, leading to a temporary increase in its phosphorylated form (p-eIF2α).[4][5] This, in turn, results in a transient attenuation of global protein synthesis.[3][5]
Q2: Why are the cellular effects of this compound described as "transient"?
The effects of this compound are transient primarily due to its high selectivity for R15B over the closely related phosphatase PPP1R15A (R15A).[4][6] While Raphin1 inhibits R15B, the R15A-PP1c phosphatase remains active and continues to dephosphorylate eIF2α.[4] This parallel activity of R15A ensures the recovery of protein synthesis, making the inhibitory effect of Raphin1 temporary.[4] Furthermore, studies have shown that Raphin1 treatment can induce the proteasome-dependent degradation of its target, R15B, which may also contribute to the dynamic nature of its effects.[4]
Q3: What is the key signaling pathway affected by this compound?
This compound directly modulates the Integrated Stress Response (ISR) pathway by targeting one of its key phosphatases. The core of this mechanism involves the phosphorylation state of eIF2α.
Caption: Raphin1 selectively inhibits R15B-PP1c, causing transient p-eIF2α accumulation.
Q4: How does this compound concentration influence experimental outcomes?
Concentration is a critical factor for maintaining selectivity.
-
Selective Range (≤10 µM): In most cell types, concentrations up to 10 µM are selective for R15B.[4] Within this range, the transient phosphorylation of eIF2α and temporary attenuation of protein synthesis are observed.[4]
-
Non-Selective Range (>10 µM): At higher concentrations (e.g., 20 µM), this compound begins to inhibit R15A in addition to R15B.[4] This dual inhibition leads to a persistent, rather than transient, increase in p-eIF2α, which can result in prolonged shutdown of protein synthesis and cellular toxicity.[4] It is crucial to perform dose-response experiments to determine the optimal selective concentration in your specific model system.
Troubleshooting Guide
Problem 1: I am not observing the expected increase in p-eIF2α after this compound treatment.
-
Possible Cause 1: Suboptimal Timing. The peak effect of this compound is rapid and transient. In HeLa cells, for example, peak p-eIF2α levels are seen around 1-2 hours post-treatment, with levels returning to baseline by 5-7 hours.[4]
-
Solution: Perform a time-course experiment, collecting samples at multiple early time points (e.g., 0, 30, 60, 120, 240, and 480 minutes) to capture the transient peak.
-
-
Possible Cause 2: Compound Instability. this compound, like many small molecules, can degrade if not stored or handled properly.
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1][7] Aliquot stocks to avoid repeated freeze-thaw cycles and store them at -80°C for long-term use (up to 1 year) or -20°C for shorter periods (up to 1 month).[1][2] Confirm the stability of Raphin1 in your specific cell culture media if experiments run for extended durations.[4]
-
-
Possible Cause 3: Low Endogenous R15B Expression. The magnitude of the effect depends on the expression level of the target, R15B.
-
Solution: Verify R15B expression in your cell line or tissue model using qPCR or Western blot. If expression is low, the effect of Raphin1 may be minimal. Consider using a positive control cell line with known R15B expression.
-
Problem 2: I am observing significant cell death or a persistent, non-transient effect.
-
Possible Cause: Concentration is too high. As detailed in FAQ #4, concentrations above the selective range (typically >10 µM) can inhibit both R15A and R15B, leading to toxicity.[4]
-
Solution: Conduct a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and assess both p-eIF2α levels and cell viability (e.g., using an MTT or Annexin V assay). Select the highest concentration that provides a transient effect without inducing significant toxicity.
-
Problem 3: My results with this compound are not reproducible.
-
Possible Cause 1: Inconsistent Experimental Timing. Given the transient nature of the compound, slight variations in treatment duration or sample collection time can lead to significant differences in results.
-
Solution: Implement a strictly timed experimental workflow. Use a timer for all incubation steps and process all samples in a consistent order and timeframe.
-
-
Possible Cause 2: Variable Cell State. Cell density, passage number, and serum concentration can influence the ISR pathway and the expression of R15B.
-
Solution: Standardize your cell culture conditions. Ensure cells are seeded at the same density and are in a consistent growth phase (e.g., 70-80% confluency) for all experiments. Use the same batch and concentration of serum.
-
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Data & Protocols
Data Summary Tables
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference(s) |
| Target | PPP1R15B (R15B) | [1][3] |
| Binding Affinity (Kd) | ~33 nM (for R15B-PP1c holophosphatase) | [2][6][7] |
| Selectivity | ~30-fold for R15B-PP1c over R15A-PP1c | [2][8] |
| Molecular Weight | 291.13 g/mol | [1] |
| Solubility (DMSO) | ≥ 40 mg/mL | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for 1 month | [1][2][3] |
Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model)
| Parameter | Value | Reference(s) |
| Administration Route | Oral Gavage | [4] |
| Dose | 2 mg/kg | [4] |
| Blood-Brain Barrier | Crosses | [2][4][5] |
| Peak Concentration (Brain) | ~1.5 µM | [4] |
| Half-life (t1/2) | ~4-6 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation: To prepare a 10 mM stock solution, dissolve 2.91 mg of this compound powder (MW: 291.13) in 1 mL of high-quality, anhydrous DMSO.
-
Solubilization: Vortex briefly to mix. If needed, sonication in an ultrasonic water bath for a few minutes can aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in low-binding tubes to minimize waste and avoid repeated freeze-thaw cycles.
-
Labeling & Storage: Clearly label aliquots with the compound name, concentration, date, and solvent. Store at -80°C for long-term storage (up to one year).[1][3]
Protocol 2: Workflow for Assessing Transient p-eIF2α Induction in Cell Culture
Caption: A standard workflow for monitoring the transient effects of Raphin1 on eIF2α.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation: On the day of the experiment, thaw an aliquot of this compound stock solution. Prepare the final working concentration by diluting the stock in pre-warmed complete cell culture medium. Also prepare a vehicle control (DMSO in media) at the same final solvent concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the Raphin1-containing medium or vehicle control medium.
-
Time-Course Harvest: Incubate the cells for the desired durations (e.g., 0, 30, 60, 120, 240, 480 minutes). At each time point, immediately place the plate on ice.
-
Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard assay (e.g., BCA).
-
Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and perform SDS-PAGE followed by Western blotting to detect p-eIF2α, total eIF2α, and a loading control (e.g., β-Actin).
-
Analysis: Quantify the band intensities. Calculate the ratio of p-eIF2α to total eIF2α for each time point and normalize to the vehicle control to visualize the transient effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Phosphatase | TargetMol [targetmol.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
Optimizing incubation times for Raphin1 acetate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Raphin1 acetate in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this selective PPP1R15B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the regulatory phosphatase PPP1R15B (R15B), which is a regulatory subunit of Protein Phosphatase 1 (PP1).[1][2][3][4] By binding to the R15B-PP1c holoenzyme, Raphin1 prevents the dephosphorylation of its substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[3][5] This leads to a rapid and transient increase in phosphorylated eIF2α (p-eIF2α), resulting in a temporary attenuation of global protein synthesis.[3][5][6][7][8]
Q2: Why is the effect of Raphin1 on protein synthesis transient?
A2: The transient nature of Raphin1's effect is due to its selectivity for R15B over the closely related phosphatase subunit, PPP1R15A (R15A).[3][5][6] While Raphin1 inhibits R15B, R15A remains active and can subsequently dephosphorylate p-eIF2α, allowing for the recovery of protein synthesis.[5] This transient inhibition is a key feature that avoids the prolonged shutdown of protein synthesis, which can be cytotoxic.
Q3: What is the optimal concentration of this compound to use in cell culture?
A3: The optimal concentration is cell-type dependent and should be determined empirically. However, for many cell lines, such as HeLa, a concentration of 10 µM is recommended to achieve selective inhibition of R15B and a transient attenuation of protein synthesis.[5][9] Concentrations around 20 µM have been shown to cause a more persistent inhibition of protein synthesis and may lead to off-target effects and cytotoxicity, potentially through the inhibition of R15A as well.[5]
Q4: How long should I incubate my cells with this compound?
A4: The peak effect of Raphin1 on eIF2α phosphorylation is typically observed within the first few hours of treatment. Studies in HeLa cells have shown a significant increase in p-eIF2α as early as 1-2 hours post-treatment, with levels starting to decline by 4-8 hours.[5] For observing the transient attenuation of protein synthesis, an incubation time of 1 to 4 hours is a good starting point. Longer incubation times (e.g., 24-48 hours) may be used to study downstream consequences of transient protein synthesis inhibition, but it is crucial to monitor for cytotoxicity.
Q5: How stable is this compound in cell culture medium?
A5: this compound is relatively stable in cell culture media at 37°C.[5] However, as with any small molecule, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on eIF2α phosphorylation or protein synthesis. | Suboptimal concentration: The concentration of Raphin1 may be too low for your specific cell type. | Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 20 µM) to determine the optimal concentration for your cells. |
| Incorrect incubation time: The time point of analysis may have missed the peak of transient phosphorylation. | Conduct a time-course experiment, analyzing p-eIF2α levels and protein synthesis at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] | |
| High levels of cytotoxicity observed. | Concentration is too high: Concentrations of 20 µM or higher can be toxic to some cell lines.[5] | Reduce the concentration of Raphin1 to 10 µM or lower. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your cell line. |
| Prolonged inhibition of protein synthesis: The incubation time may be too long, leading to sustained stress. | Shorten the incubation time to observe the transient effects. For longer-term studies, consider intermittent dosing schedules. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Raphin1 Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[5] From this stock, prepare a series of working solutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Raphin1 treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed time point (e.g., 2 hours) at 37°C and 5% CO2.
-
Lysis and Western Blotting: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Perform Western blotting to analyze the levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α. An optimal concentration should show a clear increase in the p-eIF2α/total eIF2α ratio without significant signs of cytotoxicity.
Protocol 2: Time-Course Analysis of this compound Effect
-
Cell Seeding: Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (e.g., 10 µM) and a vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis:
-
Western Blotting: Analyze the levels of p-eIF2α and total eIF2α at each time point to observe the transient nature of the phosphorylation.
-
Protein Synthesis Assay: To measure the rate of protein synthesis, pulse-label the cells with a methionine analog (e.g., L-azidohomoalanine (AHA) or ³⁵S-methionine) for a short period (e.g., 30-60 minutes) before harvesting at each time point. The incorporation of the label can be quantified to determine the rate of protein synthesis.
-
Quantitative Data Summary
The following tables summarize the effects of this compound on eIF2α phosphorylation in HeLa cells, as derived from published literature.[5]
Table 1: Dose-Dependent Effect of Raphin1 on eIF2α Phosphorylation in HeLa Cells (2-hour incubation)
| Raphin1 Concentration (µM) | Fold Change in p-eIF2α / total eIF2α (Mean ± SEM) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 5 | 2.5 ± 0.3 |
| 10 | 4.2 ± 0.5 |
| 20 | 5.8 ± 0.7 |
Table 2: Time-Course of eIF2α Phosphorylation in HeLa Cells Treated with 10 µM Raphin1
| Incubation Time (hours) | Fold Change in p-eIF2α / total eIF2α (Mean ± SEM) |
| 0 | 1.0 ± 0.1 |
| 1 | 3.8 ± 0.4 |
| 2 | 4.2 ± 0.5 |
| 4 | 2.9 ± 0.3 |
| 8 | 1.5 ± 0.2 |
Visualizations
Caption: Raphin1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Phosphatase | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the selectivity of Raphin1 acetate to other R15B inhibitors
A detailed comparison of Raphin1 acetate's selectivity for the regulatory phosphatase PPP1R15B (R15B) reveals its superior precision compared to other known modulators of the eIF2α dephosphorylation pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its performance, supported by experimental data and detailed methodologies.
This compound has emerged as a highly selective and orally bioavailable inhibitor of PPP1R15B (R15B), a regulatory subunit of Protein Phosphatase 1 (PP1). R15B plays a crucial role in cellular stress responses by dephosphorylating the α subunit of eukaryotic initiation factor 2 (eIF2α), a key event that allows for the resumption of protein synthesis. Dysregulation of this pathway is implicated in various protein misfolding diseases, making selective inhibitors of R15B valuable research tools and potential therapeutic agents.
Unparalleled Selectivity Profile
This compound's primary advantage lies in its remarkable selectivity for R15B over its close homolog, PPP1R15A (R15A). This specificity is critical, as R15A and R15B have distinct physiological roles, and off-target inhibition could lead to unintended cellular consequences.
Experimental data demonstrates that this compound binds strongly to the R15B-PP1c holophosphatase with a dissociation constant (Kd) of 33 nM.[1][2][3] More importantly, it exhibits an approximately 30-fold greater selectivity for R15B-PP1c over the R15A-PP1c complex.[1] This high degree of selectivity ensures that its biological effects are primarily mediated through the specific inhibition of R15B.
In contrast, other compounds that modulate the eIF2α phosphorylation pathway, such as Guanabenz and Sephin1, are selective inhibitors of R15A and do not significantly affect R15B.[4][5] While these compounds are useful for studying the specific role of R15A, they do not offer the targeted inhibition of R15B that this compound provides. Another compound, Salubrinal, has been shown to inhibit the dephosphorylation of eIF2α, but it is a less selective inhibitor of the PPP1R15 family.[6][7]
The distinct mechanisms of action further highlight the differences between these inhibitors. This compound inhibits the R15B-PP1c holoenzyme by interfering with the recruitment of its substrate, eIF2α.[1][8] Conversely, Guanabenz and Sephin1 are thought to induce a conformational change in R15A, thereby inhibiting its function.[5]
The following table summarizes the quantitative selectivity data for this compound and other relevant compounds:
| Inhibitor | Primary Target | R15B-PP1c Binding (Kd) | Selectivity for R15B over R15A | Mechanism of Action |
| This compound | PPP1R15B | 33 nM[1][2][3] | ~30-fold[1] | Interferes with substrate recruitment[1][8] |
| Guanabenz | PPP1R15A | No significant binding | Not applicable | Induces conformational change in R15A[5] |
| Sephin1 | PPP1R15A | No significant binding | Not applicable | Induces conformational change in R15A[5] |
| Salubrinal | PPP1R15 Family | Not specified | Low | Inhibits eIF2α dephosphorylation[6][7] |
The R15B Signaling Pathway and the Impact of this compound
The R15B-PP1c phosphatase complex is a key negative regulator of the Integrated Stress Response (ISR). Under cellular stress, kinases such as PERK, GCN2, PKR, and HRI phosphorylate eIF2α, leading to a global attenuation of protein synthesis and the preferential translation of stress-responsive mRNAs. To restore normal protein synthesis, the R15B-PP1c complex dephosphorylates eIF2α. By selectively inhibiting R15B, this compound prolongs the phosphorylated state of eIF2α, thereby transiently attenuating protein synthesis. This mechanism has been shown to be beneficial in models of protein misfolding diseases by reducing the load of newly synthesized proteins and allowing the cellular machinery to clear aggregated proteins.[4]
Experimental Protocols for Selectivity Assessment
The high selectivity of this compound has been determined through rigorous experimental procedures. The following outlines the key methodologies used to compare its performance with other inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of inhibitors to their target proteins in real-time.
Methodology:
-
Immobilization: Purified recombinant R15B-PP1c or R15A-PP1c holoenzyme is immobilized on a sensor chip surface.
-
Interaction Analysis: A series of inhibitor concentrations are flowed over the chip surface. The binding of the inhibitor to the immobilized phosphatase complex is monitored by detecting changes in the refractive index at the surface.
-
Data Acquisition: The association (kon) and dissociation (koff) rate constants are measured in real-time.
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated from the ratio of koff/kon, providing a quantitative measure of binding affinity. Lower Kd values indicate stronger binding.
-
Selectivity Assessment: By comparing the Kd values of an inhibitor for R15B-PP1c versus R15A-PP1c, the degree of selectivity can be precisely determined.
In Vitro Phosphatase Activity Assay
This assay directly measures the enzymatic activity of the R15B-PP1c complex and its inhibition by various compounds.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified R15B-PP1c or R15A-PP1c holoenzyme, a phosphorylated eIF2α substrate, and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at a controlled temperature to allow for dephosphorylation of the substrate.
-
Detection of Dephosphorylation: The amount of dephosphorylated eIF2α is quantified. This can be achieved through various methods, such as Western blotting with a phospho-specific antibody or by measuring the release of free phosphate using a colorimetric assay.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in phosphatase activity (IC50) is calculated.
-
Selectivity Comparison: The IC50 values for R15B-PP1c and R15A-PP1c are compared to determine the inhibitor's selectivity.
Conclusion
The available data unequivocally demonstrates that this compound is a highly selective inhibitor of PPP1R15B. Its ability to discriminate between R15B and the closely related R15A, coupled with its well-defined mechanism of action, makes it an invaluable tool for researchers investigating the Integrated Stress Response and its role in disease. For professionals in drug development, the high selectivity of this compound represents a significant step forward in the pursuit of targeted therapies for protein misfolding disorders. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of R15B inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Raphin 1 | Protein Ser/Thr Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 6. scbt.com [scbt.com]
- 7. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
Sephin1 vs. Raphin1 Acetate: A Comparative Guide to Neuroprotection in Protein Folding Diseases
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded proteins is a central pathological feature of numerous neurodegenerative diseases. A key cellular defense mechanism against this proteotoxicity is the Integrated Stress Response (ISR), which, when activated, reduces global protein synthesis to alleviate the burden on the protein folding machinery. Two small molecules, Sephin1 and Raphin1, have emerged as promising therapeutic candidates that modulate the ISR, offering potential neuroprotection. This guide provides a detailed comparison of their mechanisms, efficacy based on preclinical data, and the experimental protocols used to evaluate them.
Mechanism of Action: Targeting the Dephosphorylation of eIF2α
The ISR is controlled by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α (p-eIF2α) inhibits the translation initiation complex, thereby reducing protein synthesis. The dephosphorylation of p-eIF2α, which terminates this protective response, is mediated by protein phosphatase 1 (PP1). The specificity of PP1 is conferred by its regulatory subunits.
Sephin1 is reported to be a selective inhibitor of the stress-inducible regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A.[1][2] By inhibiting the GADD34-PP1 complex, Sephin1 prolongs the phosphorylation of eIF2α, thereby extending the duration of the ISR and its protective effects.[1][2][3] However, it is worth noting that some studies have questioned this direct mechanism of action.
Raphin1 is a selective inhibitor of the constitutive regulatory subunit PPP1R15B .[4][5] By inhibiting the PPP1R15B-PP1 complex, Raphin1 also leads to a transient accumulation of p-eIF2α and a temporary reduction in protein synthesis.[4] Raphin1 was developed to be orally bioavailable and to cross the blood-brain barrier.[4][5] Raphin1 acetate is an acetate salt form of Raphin1, designed to potentially improve its pharmaceutical properties.
The distinct targets of Sephin1 and Raphin1 within the ISR pathway are a critical differentiator. GADD34 is induced by stress, suggesting Sephin1's effects may be more pronounced in stressed cells. Conversely, PPP1R15B is constitutively expressed, indicating that Raphin1 may have a broader effect.
Preclinical Efficacy: A Comparative Overview
Both Sephin1 and Raphin1 have demonstrated neuroprotective effects in various preclinical models of protein folding diseases. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of Sephin1 in Neurodegenerative Disease Models
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Charcot-Marie-Tooth 1B | MPZmutant Mice | 1 mg/kg, oral, twice daily for 3 months | - Improved motor performance on rotarod.- Increased myelin thickness. | [1] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | 5 mg/kg, oral, once daily from 4 to 11 weeks of age | - Prevented progressive weight loss.- Almost completely prevented motor deficits on rotarod. | [1][3] |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 8 mg/kg | - Significantly delayed clinical disease onset.- Reduced expression of pro-apoptotic CHOP and ATF4. | [2] |
Table 2: In Vivo Efficacy of Raphin1 in a Neurodegenerative Disease Model
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Huntington's Disease | R6/2 Mice | 2 mg/kg, oral | - Crossed the blood-brain barrier.- Improved motor performance.- Decreased SDS-insoluble huntingtin aggregates. | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.
Western Blot for Phosphorylated eIF2α
This protocol is essential for determining the activation state of the ISR.
Protocol Summary:
-
Lysate Preparation: Tissues or cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[7][8]
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated eIF2α (Ser51) and total eIF2α.[9]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.[7]
-
Analysis: The band intensities are quantified, and the level of p-eIF2α is normalized to the total eIF2α level.[8]
Rotarod Test for Motor Coordination in Mice
This behavioral test is widely used to assess motor deficits in rodent models of neurodegenerative diseases.[5][10][11][12][13]
Protocol Summary:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.[13]
-
Training (Optional but Recommended): Mice are trained on the rotarod at a constant low speed for a set duration on consecutive days before the actual test.
-
Testing:
-
The mouse is placed on the rotating rod of the rotarod apparatus.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).[10]
-
The latency to fall from the rod is recorded. A fall is registered when the mouse falls onto the platform below or after two consecutive passive rotations.
-
Multiple trials are conducted for each mouse with an inter-trial interval.[13]
-
-
Data Analysis: The average latency to fall across trials is calculated for each mouse and compared between treatment groups.
Filter Retardation Assay for Protein Aggregates
This assay is used to quantify large, insoluble protein aggregates, such as mutant huntingtin.[14][15][16][17]
Protocol Summary:
-
Lysate Preparation: Brain tissue is homogenized in a lysis buffer containing detergents (e.g., SDS).
-
Protein Quantification: Total protein concentration is determined.
-
Filtration: A defined amount of protein lysate is filtered through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Monomeric and small oligomeric proteins pass through the filter, while large aggregates are retained.[17]
-
Washing: The membrane is washed to remove any non-retained proteins.
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-huntingtin).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection and Quantification: The signal from the retained aggregates is detected using ECL and quantified by densitometry.
Immunofluorescence Staining of Brain Tissue
This technique is used to visualize and quantify cellular and subcellular markers in brain sections.[18][19][20][21][22]
Protocol Summary:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain is extracted, post-fixed in PFA, and then cryoprotected in a sucrose solution.
-
Sectioning: The brain is sectioned using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Sections are treated to unmask epitopes that may have been masked by fixation.[19]
-
Permeabilization and Blocking: Sections are incubated in a solution containing a detergent (e.g., Triton X-100) to permeabilize cell membranes and a blocking agent (e.g., normal goat serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against the target proteins (e.g., a neuronal marker and a marker for protein aggregates) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Nuclei are often counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.[19]
-
Imaging and Analysis: Images are acquired using a confocal or fluorescence microscope, and the fluorescence intensity or number of positive cells is quantified.
Summary and Future Directions
Both Sephin1 and Raphin1 represent promising therapeutic strategies for neurodegenerative diseases characterized by protein misfolding. Their ability to modulate the ISR offers a mechanism to enhance the cell's intrinsic protective pathways.
-
Sephin1 , by targeting the stress-inducible GADD34, has shown efficacy in models of demyelinating disease and motor neuron disease.
-
Raphin1 , targeting the constitutive PPP1R15B, has demonstrated neuroprotective effects in a model of Huntington's disease.
The choice between these two compounds for a specific therapeutic application may depend on the specific disease pathology and the relative contributions of stress-induced versus constitutive eIF2α dephosphorylation. Further research is needed to fully elucidate their mechanisms of action and to translate these promising preclinical findings into clinical applications. The detailed experimental protocols provided in this guide should facilitate further investigation and comparison of these and other ISR-modulating compounds.
References
- 1. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of p-eIF2α cellular levels and stress granule assembly/disassembly by trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. mmpc.org [mmpc.org]
- 14. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 15. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Staining in Mouse Brain Tissue Sections [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. researchgate.net [researchgate.net]
Comparative analysis of Raphin1 acetate and other phosphatase inhibitors
An Objective Comparison of Raphin1 Acetate and Other Phosphatase Inhibitors for Researchers
In the landscape of cellular signaling research and drug development, the selective inhibition of phosphatases presents a significant challenge and a promising therapeutic opportunity. This compound has emerged as a key tool for studying the integrated stress response (ISR) due to its unique selectivity for Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B). This guide provides a comparative analysis of this compound, detailing its performance against other phosphatase inhibitors with supporting experimental data and protocols.
Introduction to this compound
This compound is a selective, orally bioavailable inhibitor of the PPP1R15B-PP1c holoenzyme.[1][2][3][4] PPP1R15B, also known as CReP, is a constitutively expressed regulatory subunit of Protein Phosphatase 1 (PP1) that facilitates the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[5][6][7] This dephosphorylation is a critical step in protein synthesis regulation. By inhibiting PPP1R15B, this compound causes a transient increase in phosphorylated eIF2α, leading to a temporary and beneficial reduction in global protein synthesis, which can alleviate proteotoxic stress in models of protein misfolding diseases.[2][3][8][9]
Comparative Analysis of Inhibitor Specificity and Potency
The primary advantage of this compound lies in its remarkable selectivity for PPP1R15B over its stress-inducible paralog, PPP1R15A (also known as GADD34), and its lack of activity against the catalytic subunit of PP1 (PP1c) itself. This contrasts sharply with other inhibitors that either target PPP1R15A or broadly inhibit Ser/Thr phosphatases.
Table 1: Comparative Binding Affinities (Kd) of this compound and Other PPP1R15 Inhibitors
| Compound | Target Holoenzyme | Binding Affinity (Kd) in µM | Primary Effect |
| This compound | PPP1R15B-PP1c | ~0.033 [1][3][4][10][11] | Selective inhibition of PPP1R15B |
| PPP1R15A-PP1c | ~1.0 (approx. 30-fold weaker)[10][11] | ||
| Guanabenz | PPP1R15A-PP1c | ~0.122[10] | Selective inhibition of PPP1R15A[8][12] |
| PPP1R15B-PP1c | Weak to no binding[10] | ||
| Sephin1 | PPP1R15A-PP1c | ~0.786[10] | Selective inhibition of PPP1R15A[8] |
| PPP1R15B-PP1c | Weak to no binding[10] |
Table 2: Comparison with General Phosphatase Inhibitors
| Inhibitor Class | Examples | Target(s) | Selectivity |
| Holophosphatase Regulatory Subunit Inhibitor | This compound | PPP1R15B-PP1c holoenzyme | High |
| Catalytic Subunit Inhibitors (Ser/Thr) | Calyculin A, Okadaic Acid | PP1, PP2A catalytic subunits | Low (inhibit hundreds of holoenzymes)[10] |
| General Ser/Thr Phosphatase Inhibitors | Sodium Fluoride, β-Glycerophosphate | Broad range of Ser/Thr phosphatases | Low |
| General Tyr Phosphatase Inhibitors | Sodium Orthovanadate | Broad range of Tyr phosphatases | Low |
Signaling Pathway of PPP1R15B and this compound's Mechanism of Action
This compound functions within the Integrated Stress Response (ISR), a central pathway in cellular homeostasis. Various cellular stresses activate one of four kinases (PERK, GCN2, PKR, HRI) that phosphorylate eIF2α. This phosphorylation reduces global protein synthesis but enhances the translation of specific stress-response genes, like the transcription factor ATF4. ATF4, in turn, can induce the expression of PPP1R15A, which, along with the constitutively expressed PPP1R15B, dephosphorylates eIF2α to restore protein synthesis in a feedback loop. This compound selectively inhibits the PPP1R15B branch of this recovery pathway.
Experimental Protocols
In Vitro eIF2α Dephosphorylation Assay
This assay biochemically assesses the ability of this compound to inhibit the dephosphorylation of its target substrate.
Methodology:
-
Reagents: Recombinant phosphorylated eIF2α (p-eIF2α), recombinant PP1c, recombinant PPP1R15B, this compound stock solution (in DMSO), and DMSO (vehicle control).
-
Reaction Setup: In a microcentrifuge tube, assemble the holoenzyme by pre-incubating PP1c and PPP1R15B in a suitable reaction buffer.
-
Inhibitor Addition: Add this compound (e.g., at a final concentration of 10 µM) or an equivalent volume of DMSO to the holoenzyme mixture and incubate for 15-30 minutes at room temperature.
-
Dephosphorylation Reaction: Initiate the reaction by adding p-eIF2α substrate to the mixture. Incubate at 30°C for a defined period (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by Western blot using antibodies specific for p-eIF2α (Ser51) and total eIF2α to determine the extent of dephosphorylation.[10]
Western Blot for Phosphorylated eIF2α in Cell Culture
This protocol determines the effect of this compound on eIF2α phosphorylation levels within cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for various time points (e.g., 0, 2, 4, 8, 12 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical to preserve phosphorylation states).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-eIF2α (Ser51) overnight at 4°C. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total eIF2α.[1][2]
Cell Viability Assay
This assay evaluates the cytotoxicity of this compound.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 hours).[10]
-
Viability Measurement (Example using MTT):
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow Visualization
The discovery of this compound was enabled by a target-based screening platform using Surface Plasmon Resonance (SPR) to identify selective binders to the PPP1R15B holoenzyme.
Conclusion
This compound stands out as a highly selective and potent tool for the investigation of the PPP1R15B-mediated dephosphorylation of eIF2α. Its mechanism of action, which involves the allosteric inhibition of a regulatory subunit rather than the catalytic subunit, distinguishes it from broad-spectrum phosphatase inhibitors that often suffer from toxicity and off-target effects. The comparative data clearly demonstrates its superior selectivity over related inhibitors like Guanabenz and Sephin1, which target the paralogous PPP1R15A. For researchers in neurodegenerative diseases, metabolic disorders, and cellular stress responses, this compound offers a precise means to dissect the role of the constitutive eIF2α phosphatase and explore its potential as a therapeutic target.
References
- 1. eIF2α phosphorylation [bio-protocol.org]
- 2. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Recruitment of trimeric eIF2 by phosphatase non-catalytic subunit PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [mdpi.com]
- 8. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 9. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Guide to Confirming the Blood-Brain Barrier Penetration of Raphin1 Acetate via LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed experimental framework for confirming the brain penetrance of Raphin1 acetate, a selective inhibitor of the PPP1R15B-PP1c phosphatase complex. The focus is on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis in brain tissue.
Comparative Analysis of Brain-Penetrant eIF2α Phosphorylation Modulators
Raphin1 was developed as a selective, orally bioavailable inhibitor of PPP1R15B, overcoming limitations of previous compounds targeting the eIF2α dephosphorylation pathway.[1] Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for neuroscience research and a potential therapeutic for neurodegenerative protein misfolding diseases like Huntington's disease.[1][2][3] Below is a comparison with other relevant compounds.
| Feature | Raphin1 | Guanabenz (GBZ) | Salubrinal |
| Primary Target | PPP1R15B (CReP)-PP1c Holoenzyme[1][4] | PPP1R15A (GADD34)-PP1c Holoenzyme[1] | Primarily targets the PPP1R15A/PPP1R15B complexes, but the direct target is debated |
| Target Selectivity | ~30-fold selective for PPP1R15B over PPP1R15A[4] | Selective for PPP1R15A over PPP1R15B[1] | Non-selective between PPP1R15A and PPP1R15B |
| BBB Penetration | Yes. Peak brain concentration of ~1.5 µM with a half-life of 4-6 hours after 2 mg/kg oral dose.[1] | Yes. | Limited brain penetration reported. |
| Oral Bioavailability | Yes [1][2][5] | Yes. | Low. |
| Known Side Effects | Lacks the α2-adrenergic activity of Guanabenz.[1] | α2-adrenergic agonist activity, leading to hypotension and sedation.[1] | Can induce long-term memory deficits in mice.[6] |
Mechanism of Action: Raphin1 in the Integrated Stress Response
Raphin1 selectively inhibits the PPP1R15B (also known as CReP) regulatory subunit of Protein Phosphatase 1 (PP1).[4] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α transiently attenuates global protein synthesis, a key component of the integrated stress response that helps cells manage proteotoxic stress. By selectively targeting PPP1R15B, Raphin1 allows for a controlled and transient reduction in protein synthesis without the broader effects of non-selective inhibitors.[1]
Experimental Protocol: LC-MS/MS Quantification of this compound in Brain Tissue
This protocol provides a robust method for extracting and quantifying this compound from rodent brain tissue, adapted from established methodologies for small molecule analysis.[7][8][9]
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled Raphin1 or a structurally similar compound not present in the matrix.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), ice-cold
-
Whole rodent brain tissue
Sample Preparation
-
Tissue Collection: Following oral administration of this compound and a defined incubation period (e.g., 2 hours for peak concentration), animals are euthanized. Brains are immediately harvested, rinsed with ice-cold PBS to remove excess blood, blotted dry, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.
-
Homogenization: Weigh a portion of the frozen brain tissue (e.g., 50-100 mg). Add ice-cold water or buffer (e.g., 4 volumes of water containing 20 mM ascorbic acid) and homogenize using a bead beater or sonicator until a uniform suspension is achieved.[7] Keep samples on ice throughout this process.
-
Protein Precipitation: To a 100 µL aliquot of brain homogenate, add 400-500 µL of ice-cold ACN containing 0.1% FA and the internal standard at a known concentration.[7]
-
Extraction & Clarification: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC or equivalent.
-
Column: A C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) is suitable for small molecule separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.5 min: 95% to 5% B
-
7.5-10 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35-40°C.
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent 6400 series, Sciex QTRAP series).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ion pairs for this compound and the IS must be optimized by direct infusion prior to sample analysis.
-
-
Key MS Parameters:
-
Ion Spray Voltage: ~3000-5000 V
-
Source Temperature: ~350°C
-
Gas 1 (Nebulizer) & Gas 2 (Heater): Optimize based on instrument (e.g., 20 and 15 psi).[8]
-
Data Analysis
-
Quantify the peak area ratio of this compound to the internal standard.
-
Generate a standard curve using known concentrations of this compound spiked into blank brain homogenate.
-
Calculate the concentration of this compound in the brain samples (e.g., in ng/g or µmol/kg of tissue) by interpolating from the standard curve.
Conclusion
The evidence confirms that this compound is an orally bioavailable and brain-penetrant small molecule.[1][10] Its favorable pharmacokinetic profile, coupled with high selectivity for its target, distinguishes it from other modulators of the eIF2α pathway.[1] The LC-MS/MS methodology outlined here provides a precise and sensitive approach for researchers to independently verify and quantify the concentration of this compound in brain tissue, facilitating further investigation into its therapeutic potential for neurological disorders.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raphin 1 | Protein Ser/Thr Phosphatase Inhibitors: R&D Systems [rndsystems.com]
Raphin1 Acetate: A Novel Proteostasis Modulator vs. Existing Huntington's Disease Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Huntington's Disease (HD) remains an incurable, progressive neurodegenerative disorder, creating a pressing need for novel therapeutic strategies. Current treatments primarily offer symptomatic relief, leaving the underlying disease progression unchecked. This guide provides a comparative analysis of Raphin1 acetate, a first-in-class investigational molecule, against established and emerging treatments for Huntington's Disease. We focus on contrasting mechanisms of action, presenting available preclinical and clinical data, and detailing relevant experimental methodologies to inform future research and development.
Section 1: Mechanism of Action - A Fundamental Divide
Existing therapies for Huntington's Disease and the investigational compound this compound operate via fundamentally different mechanisms. Current treatments largely focus on managing symptoms, particularly chorea, by modulating neurotransmitter signaling. In contrast, this compound targets the core pathology of protein misfolding by modulating the cell's protein quality control system, known as proteostasis.
This compound: Enhancing Proteostasis via PPP1R15B Inhibition
This compound is a selective, orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (also known as R15B).[1] It binds with high affinity (Kd = 33 nM) to the R15B-PP1c holophosphatase complex.[1] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). The resulting transient increase in phosphorylated eIF2α leads to a temporary and global attenuation of protein synthesis.[1] This "pause" in translation is believed to lessen the burden on the cellular protein folding machinery, allowing it to more effectively manage and clear misfolded proteins, such as the mutant huntingtin (mHTT) protein that causes HD. The transient nature of this effect is crucial, as the related phosphatase PPP1R15A remains active to restore protein synthesis, thereby avoiding prolonged translational shutdown.[1]
References
Safety Operating Guide
Proper Disposal of Raphin1 Acetate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Raphin1 acetate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a conservative approach based on general principles of hazardous waste management is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, treating it as a potentially hazardous chemical due to its chlorinated organic structure.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary hazard assessment.
| Property | Value |
| Molecular Formula | C₁₀H₁₂Cl₂N₄O₂ |
| Molecular Weight | 291.13 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Experimental Protocols: Standard Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound and its associated waste. This protocol is based on general laboratory chemical waste guidelines.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the presence of chlorine in its structure, this compound should be managed as a halogenated organic waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing boats, and any other solid materials that have come into contact with the compound. Place these items in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with non-halogenated solvent waste.[1] Aqueous solutions should be collected separately from organic solvent waste.[1]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
2. Waste Container Management:
-
Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical waste being collected, and have a secure, tight-fitting lid.[2][3]
-
Proper Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity of the waste. Ensure the label is clearly visible and legible.[2]
-
Keep Containers Closed: Waste containers should remain closed at all times, except when adding waste.[2][3]
3. Storage of Chemical Waste:
-
Designated Satellite Accumulation Area (SAA): Store all this compound waste in a designated SAA that is at or near the point of generation.[2][3] This area should be clearly marked.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
-
Segregation of Incompatibles: Store halogenated organic waste separately from other incompatible waste streams, such as strong acids, bases, or oxidizers.[3]
4. Disposal Request and Pickup:
-
Consult Institutional EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and procedures for your location.
-
Arrange for Pickup: Follow your institution's protocol to request a pickup of the hazardous waste by authorized personnel. Do not attempt to dispose of this compound down the drain or in the regular trash.[2][4]
Mandatory Visualizations
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
